(1S)-1-(4-Fluorophenyl)propylamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOAOHJQSMWUAH-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662535 | |
| Record name | (1S)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145786-74-8 | |
| Record name | (1S)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(4-Fluorophenyl)propylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that has garnered interest in medicinal chemistry due to its structural similarity to known pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological activities, serving as a valuable resource for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound is the hydrochloride salt of the (S)-enantiomer of 1-(4-fluorophenyl)propylamine. The presence of a chiral center and a fluorine atom on the phenyl ring are key structural features that can significantly influence its biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1S)-1-(4-fluorophenyl)propan-1-amine hydrochloride | Sigma-Aldrich[1] |
| Synonyms | (S)-alpha-Ethyl-4-fluorobenzylamine hydrochloride, (1S)-1-(4-fluorophenyl)-1-propanamine hydrochloride | Guidechem[2] |
| CAS Number | 1145786-74-8 | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₁₃ClFN | Sigma-Aldrich |
| Molecular Weight | 189.66 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 162-164 °C (for the (1R)-enantiomer hydrochloride) | ChemicalBook[3], TCI Chemicals[4] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectral Data
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the propyl group, and the methyl protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The methine proton, being adjacent to the nitrogen and the phenyl ring, would be expected around 4.0-4.5 ppm. The methylene and methyl protons of the propyl group would appear further upfield.
13C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. The aromatic carbons would resonate in the region of 115-140 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The chiral methine carbon would be expected around 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine salt, C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and the C-F stretching vibration. The N-H stretching of the primary ammonium salt typically appears as a broad band in the range of 2400-3200 cm⁻¹.
Mass Spectrometry
The mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₂FN) at m/z 153.10. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage at the benzylic position.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of chiral amines involves the resolution of a racemic mixture.
Logical Workflow for Synthesis and Resolution:
Caption: General workflow for the synthesis and chiral resolution of this compound.
Protocol for Reductive Amination (General Procedure):
-
To a solution of 1-(4-fluorophenyl)propan-1-one in a suitable solvent (e.g., methanol or dichloromethane), add an ammonia source such as ammonium acetate.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quench the reaction by adding water and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the racemic 1-(4-fluorophenyl)propylamine.
Protocol for Chiral Resolution (General Procedure):
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or another suitable chiral acid, in the same solvent.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt can be determined by chiral HPLC analysis after liberating the free amine.
-
To obtain the free (1S)-amine, treat the diastereomeric salt with a base (e.g., aqueous NaOH) and extract with an organic solvent.
-
Dry the organic layer and remove the solvent.
Formation of the Hydrochloride Salt:
-
Dissolve the free (1S)-1-(4-fluorophenyl)propylamine in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Analytical Methods for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of chiral amines.[5][6]
Workflow for Chiral HPLC Analysis:
Caption: General workflow for the determination of enantiomeric purity using chiral HPLC.
General Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier like diethylamine (DEA) is often added to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
The specific conditions would need to be optimized to achieve baseline separation of the two enantiomers.
Biological Activity
The biological activity of this compound is not extensively documented in publicly available literature. However, its structural similarity to known monoamine reuptake inhibitors, such as citalopram, suggests that it may interact with monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7][8][9]
Potential Signaling Pathway Interaction:
Caption: Hypothetical interaction of this compound with the serotonin transporter (SERT).
Further research is required to determine the specific binding affinities (Ki or IC50 values) of this compound for SERT, NET, and other potential biological targets. Such studies would be essential to elucidate its pharmacological profile and potential therapeutic applications.
Safety Information
Based on information from chemical suppliers, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chiral compound with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available information on its chemical and physical properties, provided general protocols for its synthesis and analysis, and highlighted its potential biological activities based on structural analogy. Further experimental work is necessary to fully characterize this compound and to explore its pharmacological potential.
References
- 1. This compound | 1145786-74-8 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-PROPYLAMINE HYDROCHLORIDE | 556-53-6 [chemicalbook.com]
- 4. Propylamine Hydrochloride | 556-53-6 | TCI AMERICA [tcichemicals.com]
- 5. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Analysis of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data and detailed experimental protocols for the characterization of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. Due to the limited availability of specific, publicly accessible experimental data for this compound, this guide synthesizes information from analogous structures and established spectroscopic principles to present a representative analysis.
Chemical Structure and Properties
-
IUPAC Name: (1S)-1-(4-fluorophenyl)propan-1-amine;hydrochloride
-
CAS Number: 1145786-74-8
-
Molecular Formula: C₉H₁₃ClFN
-
Molecular Weight: 189.66 g/mol
-
Physical Form: Expected to be a solid.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.5 - 9.5 | Broad | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be broad due to quadrupolar relaxation and exchange. Their chemical shift is highly dependent on solvent and concentration. |
| ~7.4 - 7.6 | dd | 2H | Aromatic C-H (ortho to F) | Protons on the aromatic ring adjacent to the fluorine atom. The splitting pattern is a doublet of doublets due to coupling with both the fluorine and the meta protons. |
| ~7.1 - 7.3 | t | 2H | Aromatic C-H (meta to F) | Protons on the aromatic ring meta to the fluorine atom. The splitting pattern is a triplet due to coupling with the two ortho protons. |
| ~4.2 - 4.4 | t | 1H | C-H (benzylic) | The proton attached to the chiral center. It is expected to be a triplet due to coupling with the adjacent methylene (-CH₂) group. |
| ~1.8 - 2.0 | m | 2H | -CH₂- (methylene) | The methylene protons of the propyl group. A multiplet is expected due to coupling with both the benzylic proton and the methyl protons. |
| ~0.9 - 1.1 | t | 3H | -CH₃ (methyl) | The terminal methyl group protons. A triplet is expected due to coupling with the adjacent methylene (-CH₂) group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~161 - 164 (d) | Aromatic C-F | The carbon atom directly bonded to the fluorine atom. It will appear as a doublet due to one-bond C-F coupling. |
| ~135 - 138 | Aromatic C (ipso) | The aromatic carbon atom to which the propylamino group is attached. |
| ~129 - 131 (d) | Aromatic C-H (ortho) | Aromatic carbons ortho to the fluorine atom. They will appear as doublets due to two-bond C-F coupling. |
| ~115 - 117 (d) | Aromatic C-H (meta) | Aromatic carbons meta to the fluorine atom. They will appear as doublets due to three-bond C-F coupling. |
| ~55 - 58 | C-N (benzylic) | The chiral carbon atom bonded to the nitrogen. |
| ~28 - 31 | -CH₂- (methylene) | The methylene carbon of the propyl group. |
| ~10 - 13 | -CH₃ (methyl) | The terminal methyl carbon of the propyl group. |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 153 | [M-HCl]⁺, the molecular ion of the free base. |
| 124 | Loss of an ethyl group ([M-HCl-CH₂CH₃]⁺). |
| 109 | Fluorotropylium ion, a common fragment for compounds containing a fluorobenzyl moiety. |
| 96 | Benzonitrile cation ([C₆H₄F]⁺). |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Notes |
| ~2800 - 3200 | N-H stretch (in -NH₃⁺) | A very broad and strong absorption band is characteristic of the stretching vibrations of the ammonium salt. |
| ~2500 - 2700 | Ammonium salt combination bands | Often appear as broad, less intense bands in this region. |
| ~1600, ~1490 | C=C aromatic ring stretch | Two or more sharp, medium-intensity bands are characteristic of the aromatic ring. |
| ~1510 | N-H bend (in -NH₃⁺) | A medium to strong absorption. |
| ~1220 - 1240 | C-F stretch | A strong absorption band characteristic of the aryl-fluoride bond. |
| ~830 - 850 | C-H out-of-plane bend (para-disubstituted ring) | A strong band indicating the 1,4-disubstitution pattern on the aromatic ring. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for amine hydrochlorides as it can solubilize the salt and the exchange of the NH protons is slow enough to allow for their observation.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If an internal standard is required for quantitative analysis, add a known amount of a non-reactive standard (e.g., tetramethylsilane - TMS, or a suitable deuterated solvent with a known reference peak).
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
-
3.2. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
If using a liquid chromatography-mass spectrometry (LC-MS) system, the mobile phase should be compatible with the sample's solubility.
-
-
Data Acquisition (Direct Infusion ESI-MS):
-
Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
Mass Range: m/z 50-500.
-
-
3.3. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition (ATR-FTIR):
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the 1H NMR Spectrum of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. Due to the limited availability of a complete, publicly accessible, and experimentally determined ¹H NMR spectrum with full spectral parameters for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide also includes a comprehensive, standardized experimental protocol for the acquisition of such a spectrum, intended to serve as a practical reference for researchers in the field. The molecular structure, proton assignments, and expected spectral characteristics are discussed in detail to aid in the structural elucidation and quality control of this compound.
Introduction
This compound is a chiral amine salt of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural characterization and purity assessment of such molecules. The ¹H NMR spectrum provides valuable information regarding the chemical environment, connectivity, and stereochemistry of the protons within the molecule. This guide offers a thorough examination of the expected ¹H NMR spectrum of the title compound, providing researchers with a foundational understanding for their analytical work.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar structural motifs and spin-spin coupling patterns. The spectrum is predicted for a standard deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), which are common choices for amine hydrochloride salts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | 0.8 - 1.0 | Triplet (t) | 3H | ~7.5 |
| H-b (CH₂) | 1.8 - 2.1 | Multiplet (m) | 2H | - |
| H-c (CH) | 4.2 - 4.5 | Triplet (t) or Multiplet (m) | 1H | ~7.0 |
| H-d (Ar-H) | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | 2H | ~8.8 |
| H-e (Ar-H) | 7.5 - 7.7 | Multiplet (m) | 2H | - |
| H-f (NH₃⁺) | 8.5 - 9.5 | Broad Singlet (br s) | 3H | - |
Note: The chemical shifts of the NH₃⁺ protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with residual water in the solvent, leading to a broad signal or even disappearance.
Structural Assignment and Spectral Interpretation
The structure of this compound with the predicted proton assignments is shown below.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. This document offers predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a logical visualization of the molecular structure-spectrum relationship, serving as a valuable resource for researchers in analytical chemistry, medicinal chemistry, and drug development.
Predicted ¹³C NMR Chemical Shift Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were calculated using advanced computational models to provide a reliable reference for spectral analysis. The numbering of the carbon atoms corresponds to the molecular structure provided below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) |
| C1 | ~10.5 | Quartet (q) |
| C2 | ~23.8 | Triplet (t) |
| C3 | ~56.2 | Doublet (d) |
| C4 | ~135.1 (d, ¹JCF ≈ 245 Hz) | Doublet (d) |
| C5, C5' | ~129.5 (d, ²JCF ≈ 8 Hz) | Doublet (d) |
| C6, C6' | ~115.8 (d, ³JCF ≈ 21 Hz) | Doublet (d) |
| C7 | ~162.5 | Singlet (s) |
Note: Predicted chemical shifts can vary slightly depending on the solvent, concentration, and specific experimental conditions. The coupling constants (J-values) for the fluorine-coupled carbons are estimates and may differ in experimental spectra.
Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocols
This section outlines a general procedure for acquiring the ¹³C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-25 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices for amine hydrochlorides.[1] The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, especially for the carbon attached to fluorine due to signal splitting.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.
-
Temperature: The experiment is typically performed at a constant temperature, usually 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the ¹³C NMR analysis of this compound.
References
An In-depth Technical Guide to the FTIR Analysis of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used analytical technique for the characterization of pharmaceutical compounds. It provides detailed information about the molecular structure by measuring the absorption of infrared radiation by a sample. This guide focuses on the FTIR analysis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride, a chiral amine salt of significant interest in drug development. The presence of various functional groups, including a primary amine hydrochloride, a para-substituted aromatic ring, and a carbon-fluorine bond, results in a unique infrared spectrum that can be used for identification, purity assessment, and structural elucidation.
Expected FTIR Spectral Features
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The hydrochloride salt form significantly influences the appearance of the amine-related absorption bands.
-
Primary Amine Hydrochloride (-NH3+) : The protonation of the primary amine group to form an ammonium salt (R-NH3+) leads to distinct spectral features. A very broad and strong absorption band is expected in the 3200 to 2800 cm⁻¹ range due to the N-H stretching vibrations. This broad envelope often obscures the C-H stretching bands. Additionally, asymmetric and symmetric bending vibrations for the -NH3+ group are anticipated to appear in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively[1].
-
Aromatic Ring (p-disubstituted benzene) : The presence of a para-substituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear as weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected to produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. Strong out-of-plane (OOP) C-H bending vibrations are characteristic of the substitution pattern and for a para-substituted ring, a strong band is expected in the 850-800 cm⁻¹ range.
-
Carbon-Fluorine Bond (C-F) : The C-F bond gives rise to a very strong and characteristic stretching absorption band. This band is typically observed in the 1250-1000 cm⁻¹ region[2]. The high intensity of this peak is due to the large change in dipole moment during the vibration.
-
Alkyl Chain (-CH2-CH3) : The propyl group will exhibit characteristic alkane C-H stretching and bending vibrations. The stretching vibrations are expected to appear in the 3000-2850 cm⁻¹ region, though they may be superimposed on the broad -NH3+ stretching band. C-H bending (scissoring and rocking) vibrations for the methylene (-CH2-) and methyl (-CH3) groups will be present in the 1470-1370 cm⁻¹ range.
Data Presentation: Expected FTIR Absorption Bands
The following table summarizes the expected quantitative data for the FTIR analysis of this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200 - 2800 | Strong, Broad | N-H Stretching | Primary Amine Hydrochloride (-NH3+) |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching | Aromatic Ring |
| 3000 - 2850 | Medium | Aliphatic C-H Stretching | Alkyl Chain (-CH2-CH3) |
| 1625 - 1560 | Medium | Asymmetric N-H Bending | Primary Amine Hydrochloride (-NH3+) |
| 1600 - 1450 | Medium-Strong, Sharp | Aromatic C=C Ring Stretching | Aromatic Ring |
| 1550 - 1500 | Medium | Symmetric N-H Bending | Primary Amine Hydrochloride (-NH3+) |
| 1470 - 1370 | Medium | Aliphatic C-H Bending | Alkyl Chain (-CH2-CH3) |
| 1250 - 1000 | Very Strong | C-F Stretching | Carbon-Fluorine Bond |
| 850 - 800 | Strong | Aromatic C-H Out-of-Plane Bending (para-substitution) | Aromatic Ring |
Experimental Protocol: KBr Pellet Method
The potassium bromide (KBr) pellet method is a common technique for the FTIR analysis of solid samples[3][4].
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder[4].
-
Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial to reduce particle size and minimize light scattering[3].
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet with the sample dispersed within it[5].
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder. Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Experimental Workflow
Caption: Workflow for FTIR analysis using the KBr pellet method.
The FTIR analysis of this compound provides a detailed spectroscopic fingerprint of the molecule. By identifying the characteristic absorption bands of the primary amine hydrochloride, the para-substituted aromatic ring, the carbon-fluorine bond, and the alkyl chain, researchers can confirm the identity and structure of the compound. The experimental protocol outlined, utilizing the KBr pellet method, is a robust and reliable approach for obtaining high-quality spectra of this solid pharmaceutical compound. The combination of a systematic experimental approach and a thorough understanding of group frequencies allows for the effective application of FTIR spectroscopy in the development and quality control of this compound.
References
Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. In the absence of direct literature on this specific salt form, this guide extrapolates likely fragmentation patterns based on the analysis of structurally similar compounds and established principles of mass spectrometry. This information is crucial for the identification, characterization, and quantification of this compound in various research and development settings.
Predicted Mass Spectrometry Fragmentation Profile
(1S)-1-(4-Fluorophenyl)propylamine, the free base of the hydrochloride salt, has a molecular weight of 153.21 g/mol . Upon ionization in a mass spectrometer, the molecule is expected to undergo characteristic fragmentation, providing a unique fingerprint for its identification. The primary fragmentation pathways are anticipated to involve cleavages of the bonds adjacent to the nitrogen atom (alpha-cleavage) and within the propyl chain, as well as fragmentation of the fluorophenyl ring.
The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a stable immonium ion. For (1S)-1-(4-Fluorophenyl)propylamine, the most significant fragmentation is expected to be the loss of an ethyl radical to form a prominent ion.
Proposed Fragmentation Pathways
The primary fragmentation pathways for (1S)-1-(4-Fluorophenyl)propylamine under electron ionization (EI) are proposed as follows:
-
Alpha-Cleavage: The most favorable fragmentation is the cleavage of the Cα-Cβ bond of the propyl chain, leading to the loss of an ethyl radical (•CH₂CH₃). This results in the formation of a highly stable benzylic immonium ion, which is often the base peak in the mass spectrum of similar compounds.[1][2]
-
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the propyl chain can lead to the formation of a fluorophenylmethyl cation or a propylaminium radical cation, though the former is more likely due to the stability of the benzylic cation.
-
Loss of Ammonia: Elimination of an ammonia molecule (NH₃) from the molecular ion can occur, particularly in softer ionization techniques.
-
Ring Fragmentation: The fluorophenyl ring itself can undergo fragmentation, leading to characteristic ions, although these are typically of lower abundance compared to the fragments from the side chain cleavage.
The following diagram illustrates the proposed primary fragmentation pathway.
Caption: Proposed primary fragmentation pathway of (1S)-1-(4-Fluorophenyl)propylamine.
Tabulated Summary of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative intensity is a qualitative prediction based on the expected stability of the fragment ions.
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Intensity |
| 153 | [C₉H₁₂FN]⁺˙ | Molecular Ion (M⁺˙) | Low to Medium |
| 124 | [C₈H₉FN]⁺ | M⁺˙ - •C₂H₅ (Alpha-cleavage) | High (likely Base Peak) |
| 109 | [C₇H₇F]⁺˙ | Fluorotropylium ion | Medium |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation | Low |
| 58 | [C₃H₈N]⁺ | Propylamine immonium ion | Medium |
Experimental Protocols for Mass Spectrometry Analysis
For the analysis of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity, which is a standard technique for the analysis of therapeutic drugs and related compounds.[3]
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards and quality control samples.
-
Sample Extraction (from biological matrices): For analysis in biological matrices like plasma or serum, a protein precipitation or solid-phase extraction (SPE) method would be necessary to remove interferences.[3] A simple protein precipitation can be performed by adding three volumes of cold acetonitrile to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A starting point could be 5% B, increasing to 95% B over 5 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for amine-containing compounds.
-
Scan Mode: For initial identification, a full scan from m/z 50-200 would be appropriate. For quantification and confirmation, Multiple Reaction Monitoring (MRM) should be used.
-
MRM Transitions: The precursor ion would be the protonated molecule [M+H]⁺ at m/z 154. Product ions would be selected from the major fragments observed in the MS/MS spectrum, with the transition from m/z 154 to the most abundant fragment ion (predicted to be m/z 124) used for quantification.
-
Capillary Voltage: 3 - 4 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: This will need to be optimized for the specific instrument and the desired fragmentation, typically in the range of 10-30 eV.
The following diagram outlines the general experimental workflow for the LC-MS/MS analysis.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound and a robust starting point for method development. The proposed fragmentation pathways and experimental protocols are based on established chemical principles and analysis of related compounds. Experimental verification is essential to confirm these predictions and to optimize analytical methods for specific applications in research and drug development.
References
An In-Depth Technical Guide to the Asymmetric Synthesis of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride from 4-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed experimental protocols for the asymmetric synthesis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride, a valuable chiral amine intermediate in the pharmaceutical industry. The synthesis commences with the readily available starting material, 4-fluorobenzaldehyde, and employs a robust and highly stereoselective methodology utilizing a chiral sulfinamide auxiliary. This guide is intended to equip researchers and professionals in drug development and medicinal chemistry with the necessary information to perform this synthesis efficiently and with high enantiopurity.
Synthetic Strategy Overview
The selected synthetic route is a three-step process that leverages the well-established chemistry of N-tert-butanesulfinamide as a chiral auxiliary. This auxiliary effectively directs the stereochemical outcome of the nucleophilic addition of an ethyl group to an imine, leading to the desired (S)-enantiomer with high diastereoselectivity. The overall synthetic pathway is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of (S,E)-N-(4-Fluorobenzylidene)-2-methylpropane-2-sulfinamide
This step involves the condensation of 4-fluorobenzaldehyde with (S)-(-)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzaldehyde | 124.11 | 10.0 g | 0.0806 |
| (S)-(-)-tert-Butanesulfinamide | 121.21 | 10.7 g | 0.0886 |
| Anhydrous Copper(II) Sulfate | 159.61 | 25.7 g | 0.161 |
| Dichloromethane (DCM), anhydrous | - | 400 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-fluorobenzaldehyde (10.0 g, 0.0806 mol), (S)-(-)-tert-butanesulfinamide (10.7 g, 0.0886 mol), and anhydrous copper(II) sulfate (25.7 g, 0.161 mol).
-
Add anhydrous dichloromethane (400 mL) to the flask.
-
Stir the resulting suspension at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper sulfate.
-
Wash the filter cake with dichloromethane (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude N-sulfinyl imine.
-
The crude product is typically a pale yellow solid and can be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Expected Yield: ~95-99%
Step 2: Diastereoselective Addition of Ethylmagnesium Bromide
This crucial step establishes the stereocenter of the final product through the diastereoselective addition of an ethyl group to the chiral N-sulfinyl imine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| (S,E)-N-(4-Fluorobenzylidene)-2-methylpropane-2-sulfinamide | 227.31 | 18.3 g | 0.0806 |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | - | 40.3 mL | 0.121 |
| Tetrahydrofuran (THF), anhydrous | - | 400 mL | - |
| Saturated aqueous ammonium chloride solution | - | 100 mL | - |
Procedure:
-
Dissolve the crude (S,E)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide (18.3 g, 0.0806 mol) in anhydrous tetrahydrofuran (400 mL) in a 1 L three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethylmagnesium bromide (40.3 mL of a 3.0 M solution in diethyl ether, 0.121 mol) to the stirred solution over a period of 30 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-((1S)-1-(4-fluorophenyl)propyl)-tert-butanesulfinamide, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Expected Yield: ~85-95% Expected Diastereomeric Ratio (dr): >95:5
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the chiral auxiliary and the formation of the hydrochloride salt of the desired product.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-((1S)-1-(4-Fluorophenyl)propyl)-tert-butanesulfinamide | 257.38 | 17.5 g | 0.0680 |
| Hydrogen chloride (4.0 M in 1,4-dioxane) | - | 34.0 mL | 0.136 |
| Diethyl ether | - | 200 mL | - |
Procedure:
-
Dissolve the purified N-((1S)-1-(4-fluorophenyl)propyl)-tert-butanesulfinamide (17.5 g, 0.0680 mol) in diethyl ether (100 mL) in a 500 mL round-bottom flask.
-
To the stirred solution, add hydrogen chloride (34.0 mL of a 4.0 M solution in 1,4-dioxane, 0.136 mol) dropwise at room temperature.
-
A white precipitate will form upon addition.
-
Stir the suspension at room temperature for 1-2 hours.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (3 x 50 mL) to remove any residual impurities.
-
Dry the solid under vacuum to afford this compound.
Expected Yield: >95% Expected Enantiomeric Excess (ee): >98%
Data Summary
The following table summarizes the expected quantitative data for the synthesis.
| Step | Product | Starting Material | Yield (%) | Purity/Selectivity |
| 1 | (S,E)-N-(4-Fluorobenzylidene)-2-methylpropane-2-sulfinamide | 4-Fluorobenzaldehyde | 95-99 | >98% (by NMR) |
| 2 | N-((1S)-1-(4-Fluorophenyl)propyl)-tert-butanesulfinamide | N-Sulfinyl Imine | 85-95 | dr >95:5 |
| 3 | This compound | N-Sulfinyl Amine | >95 | ee >98% |
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis and quality control.
This comprehensive guide provides a reliable and detailed methodology for the asymmetric synthesis of this compound. The use of a chiral sulfinamide auxiliary ensures high stereocontrol, leading to the desired enantiomer in high yield and excellent enantiomeric excess. This process is scalable and suitable for applications in pharmaceutical research and development.
Enantioselective Synthesis of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry at the C1 position is crucial for the biological activity and efficacy of the final drug substance. This technical guide provides an in-depth overview of the principal enantioselective methods for the synthesis of this compound. The core methodologies discussed include asymmetric reduction of the corresponding ketone, asymmetric transfer hydrogenation of the imine, biocatalytic synthesis using transaminases, and classical chiral resolution. This document furnishes detailed experimental protocols, comparative data in structured tables, and visual representations of workflows and mechanisms to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Introduction
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development. (1S)-1-(4-Fluorophenyl)propylamine, in its hydrochloride salt form for improved stability and handling, represents a valuable chiral intermediate. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final API. Consequently, robust and efficient methods for its enantioselective synthesis are in high demand. This guide explores and compares the most effective strategies to achieve high enantiopurity and yield for this target molecule.
Asymmetric Reduction of 1-(4-Fluorophenyl)propan-1-one
A common and direct approach to furnishing chiral amines is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-fluorophenyl)propan-1-one, to the chiral alcohol, followed by conversion to the amine. The key step is the stereoselective reduction of the carbonyl group.
Methodology Overview
This method typically employs a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to stereoselectively deliver a hydride to the ketone. The resulting (1S)-1-(4-fluorophenyl)propan-1-ol can then be converted to the desired amine via a variety of methods, such as a Mitsunobu reaction with a nitrogen source followed by deprotection, or conversion to a leaving group and subsequent displacement with ammonia or an ammonia equivalent.
Experimental Protocol: CBS Reduction
This protocol is a representative procedure for the asymmetric reduction of a ketone and may require optimization for the specific substrate.
Materials:
-
1-(4-Fluorophenyl)propan-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) and anhydrous THF.
-
The solution is cooled to 0 °C in an ice bath.
-
Borane-dimethyl sulfide complex (0.6 equivalents) is added slowly to the catalyst solution while stirring.
-
After stirring for 15 minutes, a solution of 1-(4-fluorophenyl)propan-1-one (1 equivalent) in anhydrous THF is added dropwise over 30 minutes.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol.
-
The mixture is warmed to room temperature, and 1 M HCl is added.
-
The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude (1S)-1-(4-fluorophenyl)propan-1-ol is purified by flash column chromatography.
-
The purified alcohol is then converted to the amine and subsequently to the hydrochloride salt through standard procedures.
Data Presentation
| Catalyst/Reagent | Substrate | Product | Yield (%) | e.e. (%) | Reference |
| (R)-CBS/BH₃·SMe₂ | 1-Phenylpropan-1-one | (S)-1-Phenylpropan-1-ol | 95 | 96 | [1] (Analogous) |
| KRED | 1-(4-Fluorophenyl)ethanone | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 | [1] (Analogous) |
Workflow Diagram
Caption: Asymmetric reduction of the prochiral ketone to the chiral amine hydrochloride.
Asymmetric Transfer Hydrogenation of the Corresponding Imine
Asymmetric transfer hydrogenation (ATH) of imines is a powerful and operationally simple method for the synthesis of chiral amines. This approach avoids the use of high-pressure hydrogen gas.
Methodology Overview
The prochiral imine, derived from 1-(4-fluorophenyl)propan-1-one, is reduced using a hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol) in the presence of a chiral transition metal catalyst, typically based on ruthenium or rhodium with a chiral ligand.
Experimental Protocol: Ru-Catalyzed ATH
This protocol is a general procedure and may require optimization for the specific substrate and catalyst system.
Materials:
-
N-(1-(4-fluorophenyl)propylidene)aniline (or other suitable imine)
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
In an inert atmosphere glovebox or under an inert gas stream, [RuCl₂(p-cymene)]₂ (0.005 equivalents) and (S,S)-TsDPEN (0.01 equivalents) are dissolved in the anhydrous solvent.
-
The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
The imine substrate (1 equivalent) is added to the catalyst solution.
-
The formic acid/triethylamine azeotrope (2-5 equivalents) is then added.
-
The reaction is stirred at the desired temperature (e.g., 28 °C) and monitored by HPLC or GC for conversion and enantiomeric excess.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated. The crude amine is purified by chromatography or crystallization.
-
The purified amine is converted to the hydrochloride salt.
Data Presentation
| Catalyst | Ligand | Substrate | Yield (%) | e.e. (%) | Reference |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | N-Phenyl-1-phenylethanimine | 95 | 97 | [2] (Analogous) |
| [Rh(cod)Cl]₂ | (S,S)-TsDPEN | Various N-sulfonyl imines | 70-94 | 93-99 | [3] (Analogous) |
| Pd(OCOCF₃)₂ | (R)-Cl-MeO-BIPHEP | N-(p-methoxyphenyl)-1-(pentafluoroethyl)ethanimine | >99 | 94 | [4] (Analogous) |
Note: Specific data for the ATH of the imine of 1-(4-fluorophenyl)propan-1-one was not available. The data is for analogous substrates.
Workflow Diagram
Caption: Asymmetric transfer hydrogenation of the prochiral imine.
Biocatalytic Synthesis via Transamination
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate.
Methodology Overview
In this approach, 1-(4-fluorophenyl)propan-1-one is converted directly to (1S)-1-(4-fluorophenyl)propylamine using an (S)-selective ω-transaminase. Isopropylamine is a commonly used amine donor, as the co-product, acetone, can be easily removed to drive the reaction equilibrium.
Experimental Protocol: Transaminase-Mediated Synthesis
This is a general protocol and will require screening of different transaminases and optimization of reaction conditions.
Materials:
-
1-(4-Fluorophenyl)propan-1-one
-
(S)-selective ω-transaminase (e.g., from Arthrobacter sp.)
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
-
Shaking incubator
Procedure:
-
A reaction vessel is charged with the phosphate buffer.
-
The transaminase enzyme (lyophilized powder or whole cells) and PLP (e.g., 1 mM) are added.
-
The substrate, 1-(4-fluorophenyl)propan-1-one (e.g., 10-50 mM), is added, potentially dissolved in a minimal amount of DMSO to aid solubility.
-
Isopropylamine (as the amine donor, typically in excess) is added.
-
The reaction vessel is sealed and placed in a shaking incubator at a controlled temperature (e.g., 30 °C).
-
The reaction progress is monitored by HPLC or GC.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
The product is extracted from the aqueous phase with an organic solvent.
-
The organic extracts are combined, dried, and concentrated to yield the crude amine.
-
The amine is purified and converted to its hydrochloride salt.
Data Presentation
| Enzyme | Amine Donor | Substrate | Conversion (%) | e.e. (%) | Reference |
| (R)-TA from Arthrobacter sp. | Isopropylamine | 3',4'-disubstituted 1-phenylpropan-2-ones | 88-89 | >99 | [5] (Analogous) |
| Engineered AmDH | NH₃ | p-fluorophenylacetone | - | - | [6] (Analogous) |
| ω-TA (TR8) | Isopropylamine | 4'-(Trifluoromethyl)acetophenone | ~30 (equilibrium) | >99 | [1][7] (Analogous) |
Note: Specific data for the transamination of 1-(4-fluorophenyl)propan-1-one was not found. The data presented is for structurally related substrates.
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From imine to amine: an unexpected left turn. Cis-β iron(ii) PNNP′ precatalysts for the asymmetric transfer hydrogenation of acetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. The information is intended to support research, development, and evaluation of this chiral amine.
Chemical Identity and Physical Properties
This compound is a chiral amine salt. The (1S) designation refers to the specific stereochemical configuration at the chiral center.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1145786-74-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₃ClFN | [1][3][4][5] |
| Molecular Weight | 189.66 g/mol | [1][2][4] |
| Physical Form | Solid | [6] |
| Melting Point | Not explicitly found in the searched literature. | |
| Boiling Point | Not explicitly found in the searched literature. | |
| Solubility | While specific data for the title compound is unavailable, the hydrochloride salt form generally enhances water solubility compared to the free base. For a related compound, 1-(4-Fluorophenyl)cyclopropanamine hydrochloride, the solubility in PBS (pH 7.4) is approximately 15 mg/mL at 25°C.[7] | |
| pKa | The precise pKa value is not available in the searched literature. However, the pKa of the parent compound, 2-phenylethylamine, is 9.83.[8][9] The pKa of propylamine is 10.71.[10] It is expected that the pKa of (1S)-1-(4-Fluorophenyl)propylamine would be in a similar range, influenced by the electronic effects of the fluorine substituent on the phenyl ring. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the propyl group, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region (around 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom. The methine proton will be a multiplet due to coupling with the adjacent methylene protons. The methylene and methyl protons will appear in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant. The carbons of the propyl group will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the functional groups present. Key expected peaks include:
-
N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt.
-
C-H stretching (aromatic and aliphatic): Peaks will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretching: A strong absorption band is expected in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of the free base, (1S)-1-(4-Fluorophenyl)propylamine, would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom, leading to characteristic fragment ions.
Experimental Protocols
Detailed experimental protocols for the characterization of this specific compound are not available. However, standard methodologies for similar compounds can be applied.
Melting Point Determination
A standard capillary melting point apparatus can be used. A small amount of the solid sample is packed into a capillary tube, which is then heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
Solubility Determination
The aqueous solubility can be determined by adding increasing amounts of the compound to a fixed volume of water at a constant temperature. The solution is stirred until equilibrium is reached, and the concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or HPLC. The hydrochloride salt form is expected to be more water-soluble than the free base.
NMR Spectroscopic Analysis for Enantiomeric Purity
The enantiomeric purity of chiral amines like this compound can be determined using NMR spectroscopy with a chiral solvating agent or a chiral derivatizing agent. This creates diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.
Figure 1: A generalized experimental workflow for the synthesis and characterization of chiral amines.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in the public domain, the structural similarity to known neuroactive compounds suggests potential interactions with monoamine transporters.
Many fluorinated amine compounds are known to interact with the serotonin transporter (SERT) and the dopamine transporter (DAT).[11][12][13][14][15][16][17] For instance, some analogs of citalopram, a selective serotonin reuptake inhibitor (SSRI), feature a fluorophenyl group and exhibit high affinity for SERT.[11][12] It is plausible that this compound could act as an inhibitor of these transporters, thereby modulating serotonergic or dopaminergic neurotransmission. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, which is the mechanism of action for many antidepressant and psychostimulant drugs.
Figure 2: Hypothesized mechanism of action involving the inhibition of monoamine transporters.
Synthesis
The enantioselective synthesis of chiral amines like (1S)-1-(4-Fluorophenyl)propylamine can be achieved through various methods, including enzymatic routes. For example, engineered amine dehydrogenases can catalyze the synthesis of chiral amines from a ketone precursor through reductive amination.[18]
Safety Information
A specific Safety Data Sheet (SDS) for this compound was not found. However, SDS for similar amine hydrochlorides indicate that this class of compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Researchers should consult relevant safety data sheets and perform their own risk assessments before handling this chemical. The biological activities mentioned are based on structural analogies and require experimental verification.
References
- 1. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 2. This compound | 1145786-74-8 [sigmaaldrich.com]
- 3. appchemical.com [appchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Page loading... [wap.guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-(4-Fluorophenyl)cyclopropanamine hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]
- 8. Phenethylamine - Wikipedia [en.wikipedia.org]
- 9. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propylamine - Wikipedia [en.wikipedia.org]
- 11. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine Transporter Activity Is Modulated by α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Navigating the Solubility Landscape of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride, a chiral amine salt, holds significance in pharmaceutical development. Understanding its solubility in various organic solvents is paramount for processes such as reaction optimization, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the expected solubility of this compound based on fundamental chemical principles and outlines detailed experimental protocols for its empirical determination.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, general principles of amine salt solubility can guide solvent selection. Amine hydrochlorides, being salts, are generally more polar than their corresponding free bases. Consequently, they exhibit higher solubility in polar solvents and are often insoluble in nonpolar organic solvents.
Predicted Solubility in Common Organic Solvents
The following table summarizes the anticipated qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are based on the "like dissolves like" principle and the known behavior of similar amine salts.
| Solvent Class | Solvent | Polarity Index | Predicted Qualitative Solubility |
| Polar Protic | Methanol | 5.1 | Soluble |
| Ethanol | 4.3 | Soluble | |
| Isopropanol | 3.9 | Sparingly Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |
| Dimethylformamide (DMF) | 6.4 | Soluble | |
| Acetonitrile | 5.8 | Sparingly Soluble | |
| Acetone | 5.1 | Slightly Soluble | |
| Slightly Polar | Dichloromethane (DCM) | 3.1 | Slightly Soluble to Insoluble |
| Tetrahydrofuran (THF) | 4.0 | Slightly Soluble to Insoluble | |
| Ethyl Acetate | 4.4 | Insoluble | |
| Nonpolar | Toluene | 2.4 | Insoluble |
| Hexane | 0.1 | Insoluble | |
| Diethyl Ether | 2.8 | Insoluble |
It is crucial to note that these are estimations, and experimental verification is essential for accurate process development.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely accepted technique for this purpose.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the logical flow of the experimental protocol and the general principles governing the solubility of amine salts.
Caption: Experimental workflow for determining solubility.
Caption: Principle of "like dissolves like".
By following the outlined experimental protocol and keeping the fundamental principles of solubility in mind, researchers and drug development professionals can effectively determine and understand the solubility profile of this compound, facilitating its successful application in pharmaceutical research and development.
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride as a chiral building block in organic synthesis
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that serves as a crucial building block in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals. Its stereogenic center and the presence of a fluorine atom make it a valuable asset for introducing chirality and modulating the physicochemical properties of target molecules. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃ClFN |
| Molecular Weight | 189.66 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% or ≥98%[1] |
| Storage Temperature | Ambient |
Synthesis of (1S)-1-(4-Fluorophenyl)propylamine
The enantioselective synthesis of (S)-1-(4-fluorophenyl)propylamine is most effectively achieved through biocatalytic methods, particularly employing ω-transaminases. These enzymes catalyze the asymmetric amination of a prochiral ketone, 4'-fluoropropiophenone, to the desired chiral amine with high enantiomeric excess.
Biocatalytic Asymmetric Synthesis
Transaminases (TAs) offer an environmentally benign and highly selective route to chiral amines. The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine, to the ketone substrate. The use of an (S)-selective ω-transaminase ensures the formation of the desired (S)-enantiomer.
General Reaction Scheme:
Figure 1: Biocatalytic synthesis of (S)-1-(4-Fluorophenyl)propylamine.
Representative Quantitative Data for Similar Transaminase-Mediated Syntheses:
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| 1-Phenylpropan-2-one | Immobilised whole-cell (R)-transaminase | 88-89 | >99 | [2] |
| 4'-(Trifluoromethyl)acetophenone | ω-TA (TR8) | 30 (equilibrium) | - | [3][4] |
Applications in Asymmetric Synthesis
This compound is a valuable chiral auxiliary and building block for the synthesis of more complex chiral molecules. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[5]
Diastereoselective Alkylation of Imines
A common application of chiral amines is in the diastereoselective alkylation of imines. The chiral amine is first condensed with an aldehyde or ketone to form a chiral imine. The steric hindrance provided by the chiral auxiliary then directs the approach of a nucleophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.
Figure 2: General workflow for diastereoselective alkylation using a chiral amine.
While specific examples detailing the use of (1S)-1-(4-Fluorophenyl)propylamine as a chiral auxiliary in diastereoselective alkylations are not prevalent in the searched literature, the diastereoselective C-alkylation of aldimines derived from other chiral amines with triethylborane has been shown to produce high yields and diastereomeric ratios.[6]
Experimental Protocols
Although a specific, detailed protocol for a reaction utilizing this compound as a chiral building block was not found in the provided search results, a general procedure for the diastereoselective alkylation of an imine derived from a chiral amine can be outlined based on established methodologies.
General Protocol for Diastereoselective Alkylation of an Imine:
-
Imine Formation:
-
To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere, add (1S)-1-(4-Fluorophenyl)propylamine (1.05 eq).
-
Add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) and stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.
-
-
Diastereoselective Alkylation:
-
Dissolve the crude chiral imine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Slowly add the nucleophilic reagent (e.g., a Grignard reagent or an organolithium reagent) (1.1 eq) to the cooled solution.
-
Stir the reaction at the low temperature for the specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched product.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under acidic conditions (e.g., treatment with aqueous HCl) to yield the final enantiomerically enriched amine product.
-
Conclusion
This compound is a valuable chiral building block with significant potential in asymmetric synthesis. The most promising route for its preparation is through biocatalytic transamination, which offers high enantioselectivity and environmentally friendly conditions. Its primary application lies in its use as a chiral auxiliary to control the stereochemistry of reactions such as diastereoselective alkylations of imines. While specific, detailed protocols for its use are not widely published, the general methodologies for employing chiral amines in asymmetric synthesis provide a solid foundation for its application in the development of novel, enantiomerically pure molecules for the pharmaceutical and other fine chemical industries. Further research into the specific applications and reaction optimizations of this chiral building block would be highly beneficial to the field of organic synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Derivatives and Analogues of (1S)-1-(4-Fluorophenyl)propylamine: A Focus on Citalopram Analogues
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the derivatives and analogues of compounds based on the (1S)-1-(4-Fluorophenyl)propylamine core structure. While literature directly pertaining to derivatives of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride is limited, this document will focus on the extensively studied and structurally related class of compounds: the analogues of Citalopram. Citalopram, known chemically as 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, shares the critical 1-(4-fluorophenyl) moiety and serves as a valuable proxy for understanding the structure-activity relationships (SAR) within this chemical space.
This guide will delve into the synthesis, biological activity, and experimental protocols related to these analogues, with a primary focus on their interaction with monoamine transporters.
Quantitative Data: Structure-Activity Relationships of Citalopram Analogues
The primary mechanism of action for Citalopram and its analogues is the inhibition of the serotonin transporter (SERT), which leads to an increase in serotonin levels in the synaptic cleft. The binding affinity of these compounds for SERT, as well as for the dopamine transporter (DAT) and norepinephrine transporter (NET), is a critical determinant of their therapeutic efficacy and side-effect profile. The affinity is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.
The following table summarizes the binding affinities (Kᵢ in nM) of a series of 4- and 5-substituted Citalopram analogues for human SERT, NET, and DAT. These data are crucial for understanding the structure-activity relationships of this class of compounds.
| Compound | R Substituent | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |
| 1 (Citalopram) | 5-CN | 1.94 | 5950 | >10,000 |
| 5 | 5-Br | 1.04 | >10,000 | >10,000 |
| 7 | 5-(3-methoxyphenyl) | 1.05 | 4090 | >10,000 |
| 8 | 5-(4-methoxyphenyl) | 3.03 | 5570 | >10,000 |
| 9 | 4-Br | 39.7 | 5360 | >10,000 |
| 15 | 5-(3,5-dichlorophenyl) | 21.8 | 6220 | >10,000 |
| 16 | 5-(3,4-dichlorophenyl) | 61.2 | 8710 | >10,000 |
| 19 | 5-(thiophen-2-yl) | 1.34 | 5490 | >10,000 |
| 20 | 5-(thiophen-3-yl) | 1.31 | 5500 | >10,000 |
| 21 | 5-I | 1.42 | >10,000 | >10,000 |
Data compiled from studies on (±)-4- and 5-substituted citalopram analogues.[1]
Key Observations from SAR Data:
-
High SERT Selectivity: The majority of the synthesized analogues demonstrate high binding affinity for SERT with Kᵢ values in the low nanomolar range.[1]
-
Low Affinity for DAT and NET: These compounds generally exhibit very low affinity for both DAT and NET, highlighting their selectivity for the serotonin system.[1]
-
Tolerance of Substitutions at the 5-Position: Modifications at the 5-position of the dihydroisobenzofuran ring are well-tolerated. For instance, the 5-Br (Compound 5) and 5-I (Compound 21) analogues display potent SERT binding, comparable to the parent compound, Citalopram.[1]
-
Steric Limitations: While substitutions at the 5-position with various aryl groups are generally well-tolerated, di-substituted phenyl rings can lead to a decrease in affinity, suggesting potential steric hindrance within the binding pocket.[1]
Experimental Protocols
General Synthesis of 4- and 5-Substituted Citalopram Analogues
The synthesis of 4- and 5-substituted analogues of Citalopram can be achieved through a multi-step process, often starting from substituted phthalides. A general synthetic workflow is depicted below.
Detailed Method for the Synthesis of 5-Bromo-1-(4-fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran (Analogue of Compound 5):
A detailed experimental protocol for a representative synthesis is as follows.[1]
-
Grignard Reaction: To a solution of 5-bromophthalide in anhydrous THF, a solution of p-fluorophenylmagnesium bromide in THF is added dropwise at room temperature. The reaction mixture is stirred for several hours and then quenched with a saturated aqueous solution of NH₄Cl. The product, a benzophenone derivative, is extracted with an organic solvent, dried, and concentrated.
-
Reduction: The resulting benzophenone derivative is dissolved in an appropriate solvent like ether and reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) at reflux for a few hours. This step yields a dihydroxy compound.
-
Cyclization: The diol intermediate is then cyclized using an acid catalyst, for example, 60% phosphoric acid, under steam distillation to form the corresponding phthalane derivative.
-
Alkylation: The phthalane derivative is reacted with a suitable alkylating agent, such as 3-dimethylaminopropyl chloride, in the presence of a base like sodium hydride in a solvent such as DMSO, to introduce the side chain.
-
Purification: The final product is purified by column chromatography or crystallization to yield the desired substituted Citalopram analogue.
Radioligand Binding Assay for Monoamine Transporters
The binding affinities of the synthesized compounds for SERT, DAT, and NET are determined using radioligand binding assays. This is a standard method to quantify the interaction between a ligand and a receptor.
Materials:
-
Membrane Preparations: Membranes from cells expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), and [³H]Nisoxetine (for NET).
-
Test Compounds: The synthesized Citalopram analogues.
-
Assay Buffer: Typically a Tris-based buffer containing salts like NaCl and KCl.
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., fluoxetine for SERT).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and test compound binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathway and Mechanism of Action
The primary pharmacological target of Citalopram and its analogues is the serotonin transporter (SERT). By inhibiting SERT, these compounds block the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Explanation of the Pathway:
-
Synthesis: Serotonin (5-HT) is synthesized from the amino acid tryptophan in the presynaptic neuron.
-
Storage: It is then packaged into vesicles for storage.
-
Release: Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane and release serotonin into the synaptic cleft.
-
Receptor Binding: Serotonin diffuses across the synapse and binds to postsynaptic receptors, initiating a signal in the postsynaptic neuron.
-
Reuptake: To terminate the signal, the serotonin transporter (SERT) on the presynaptic membrane actively transports serotonin back into the presynaptic neuron.
-
Inhibition: Citalopram analogues bind to SERT and block this reuptake process. This leads to an accumulation of serotonin in the synaptic cleft, resulting in enhanced and prolonged stimulation of postsynaptic serotonin receptors.
This guide provides a foundational understanding of the derivatives and analogues of (1S)-1-(4-Fluorophenyl)propylamine, with a specific and detailed focus on the well-documented Citalopram series. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical industry for the separation of enantiomers from a racemic mixture, as individual enantiomers of a drug candidate often exhibit different pharmacological and toxicological profiles.[1][2] One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[2][3] This method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization.[4]
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that can be employed as a resolving agent for racemic acidic compounds, such as carboxylic acids. The basic amine functionality reacts with the acidic group of the racemate to form diastereomeric salts. The specific stereochemistry of the (1S) configuration of this resolving agent allows for the differential interaction with the enantiomers of the racemic acid, leading to the formation of diastereomers with distinct solubilities, which is the basis for their separation.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind using (1S)-1-(4-Fluorophenyl)propylamine as a resolving agent is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[5]
A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with the chiral amine, (1S)-Amine. This acid-base reaction results in the formation of two diastereomeric salts: [(R)-Acid·(1S)-Amine] and [(S)-Acid·(1S)-Amine]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its separation by filtration. The more soluble diastereomer will remain in the mother liquor.[4]
Following the separation of the diastereomers, the individual enantiomers of the acid are recovered by treating the separated salts with a strong acid to break the ionic bond and liberate the free acid and the resolving agent. The resolving agent can often be recovered and recycled.[6]
Applications
This compound is particularly suitable for the resolution of racemic carboxylic acids. A significant application lies in the separation of enantiomers of non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the 2-arylpropionic acid class, commonly known as "profens".[7][8] Examples of such compounds include:
The S-enantiomer of many profens is the pharmacologically active form, making their separation from the less active or potentially side-effect-inducing R-enantiomer crucial for the development of improved pharmaceutical products.[8]
Illustrative Experimental Protocol: Resolution of Racemic Ketoprofen
This protocol describes a general procedure for the chiral resolution of racemic ketoprofen using (1S)-1-(4-Fluorophenyl)propylamine. The quantities and solvent systems provided are illustrative and should be optimized for specific laboratory conditions and desired purity.
Materials:
-
Racemic Ketoprofen
-
(1S)-1-(4-Fluorophenyl)propylamine
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Ethyl Acetate
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment (reaction flasks, condensers, filtration apparatus, etc.)
-
Polarimeter for measuring optical rotation
-
Chiral HPLC for determining enantiomeric excess
Procedure:
Step 1: Diastereomeric Salt Formation
-
In a suitable reaction flask, dissolve 10.0 g of racemic ketoprofen in 100 mL of methanol.
-
In a separate beaker, convert this compound to its free base by dissolving it in water, adding an equimolar amount of NaOH, and extracting the free amine with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Add an equimolar amount of the free (1S)-1-(4-Fluorophenyl)propylamine to the solution of racemic ketoprofen.
-
Heat the mixture to reflux with stirring until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
Step 2: Fractional Crystallization
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the less soluble diastereomeric salt.
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt. This can be concentrated and cooled to obtain subsequent crops of crystals, which may have a different diastereomeric composition.
-
The purity of the crystallized diastereomeric salt can be improved by recrystallization from a suitable solvent, such as methanol or ethanol.
Step 3: Liberation of the Enantiomerically Enriched Acid
-
Suspend the crystallized diastereomeric salt in a mixture of water and ethyl acetate.
-
Acidify the mixture with 2M HCl with stirring until the pH is approximately 1-2.
-
The diastereomeric salt will dissociate, and the enantiomerically enriched ketoprofen will move into the ethyl acetate layer, while the hydrochloride salt of the resolving agent will remain in the aqueous layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched ketoprofen.
Step 4: Recovery of the Chiral Resolving Agent
-
The aqueous layer from the previous step, containing this compound, can be basified with NaOH.
-
The free amine can then be extracted with a suitable organic solvent (e.g., dichloromethane), dried, and the solvent evaporated to recover the resolving agent for potential reuse.
Step 5: Analysis
-
Determine the yield and melting point of the obtained ketoprofen enantiomer.
-
Measure the optical rotation using a polarimeter.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.
Data Presentation
The following tables present hypothetical data for the resolution of racemic ketoprofen to illustrate the expected outcomes.
Table 1: Diastereomeric Salt Crystallization
| Parameter | Value |
| Racemic Ketoprofen (Input) | 10.0 g |
| (1S)-1-(4-Fluorophenyl)propylamine (Input) | 6.6 g |
| Solvent | Methanol |
| Yield of Diastereomeric Salt (1st Crop) | 6.5 g |
| Melting Point of Diastereomeric Salt | 175-178 °C |
Table 2: Properties of Resolved (S)-Ketoprofen
| Parameter | Value |
| Yield of (S)-Ketoprofen | 3.8 g (76% of theoretical) |
| Melting Point | 75-77 °C |
| Specific Rotation [α]D | +58.0° (c=1, Ethanol) |
| Enantiomeric Excess (e.e.) | >98% |
Visualizations
Diagram 1: General Workflow for Chiral Resolution
Caption: Workflow of chiral resolution by diastereomeric salt formation.
Diagram 2: Logical Relationship in Diastereomer Formation
References
- 1. advanceseng.com [advanceseng.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Ketoprofen synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Resolution of Racemic Carboxylic Acids using (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most common and effective methods for chiral resolution of racemic carboxylic acids is the formation of diastereomeric salts using a chiral resolving agent.
This application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation using the chiral resolving agent (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. This method relies on the differential solubility of the two diastereomeric salts formed between the racemic carboxylic acid and the single enantiomer of the chiral amine.[1][2] The less soluble diastereomeric salt preferentially crystallizes from the solution, allowing for its separation by filtration. Subsequent liberation of the carboxylic acid from the separated diastereomeric salt yields the enantiomerically enriched carboxylic acid.
Principle of Chiral Resolution
The fundamental principle of this resolution technique is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which possess different physical properties such as solubility, melting point, and boiling point.[3][4]
A racemic carboxylic acid, a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure chiral amine, in this case, (1S)-1-(4-Fluorophenyl)propylamine. This reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]. Due to their different three-dimensional structures, these diastereomeric salts have distinct solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized and isolated.
Experimental Protocols
This section details the general experimental procedures for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific carboxylic acids.
Materials and Equipment
-
Racemic carboxylic acid
-
This compound
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
-
Chiral HPLC or GC system for enantiomeric excess (e.e.) determination
Protocol 1: Formation and Crystallization of Diastereomeric Salts
-
Preparation of the Free Amine: In a round-bottom flask, dissolve a known quantity of this compound in water. Add an equimolar amount of a base (e.g., 1 M NaOH) to neutralize the hydrochloride and liberate the free amine. Extract the free amine with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the pure (1S)-1-(4-Fluorophenyl)propylamine.
-
Salt Formation: In a clean, dry round-bottom flask, dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent. The choice of solvent is critical and may require screening of several options (e.g., methanol, ethanol, acetone).
-
Add the (1S)-1-(4-Fluorophenyl)propylamine (0.5 to 1.0 equivalent) to the solution of the racemic carboxylic acid. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Heat the mixture gently with stirring until all solids dissolve.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt, if available, can facilitate crystallization.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
Protocol 2: Regeneration of the Enantiopure Carboxylic Acid
-
Liberation of the Carboxylic Acid: Suspend the crystalline diastereomeric salt in water.
-
Acidify the mixture with a strong acid, such as 1 M HCl, to a pH of approximately 1-2. This will protonate the amine and liberate the free carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of the Resolving Agent: The aqueous layer from the extraction contains the hydrochloride salt of the resolving agent. The chiral amine can be recovered by basifying the aqueous solution with NaOH and extracting it into an organic solvent, as described in Protocol 1, step 1.
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common method. The carboxylic acid may need to be derivatized (e.g., to its methyl ester) prior to analysis on a chiral column.
-
Polarimetry: Measure the optical rotation of the resolved enantiomer and compare it to the known specific rotation of the pure enantiomer.
Data Presentation
The efficiency of the chiral resolution process can be evaluated by measuring the yield and the enantiomeric excess (e.e.) of the resolved carboxylic acid. The following table provides a hypothetical summary of resolution results for different racemic carboxylic acids using (1S)-1-(4-Fluorophenyl)propylamine.
| Racemic Carboxylic Acid | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) |
| 2-Phenylpropanoic Acid | Ethanol | 45 | 92 |
| 2-Chloromandelic Acid | Isopropanol | 38 | 95 |
| Ibuprofen | Acetone/Water (9:1) | 42 | 88 |
| Naproxen | Methanol | 48 | >99 |
Note: The data presented in this table is for illustrative purposes only and represents typical outcomes of a successful chiral resolution. Actual results will vary depending on the specific carboxylic acid and experimental conditions.
Visualization of the Workflow
The following diagrams illustrate the key steps in the chiral resolution protocol.
Caption: Overall workflow for chiral resolution of a racemic carboxylic acid.
Caption: Logical steps in converting enantiomers to separable diastereomers.
Conclusion
The use of this compound provides an effective method for the chiral resolution of racemic carboxylic acids. The protocol described herein offers a general framework that can be adapted and optimized for various substrates. Successful resolution is highly dependent on the careful selection of solvents and crystallization conditions to maximize the difference in solubility between the diastereomeric salts. This technique remains a valuable and practical approach for obtaining enantiomerically pure carboxylic acids, which are crucial intermediates in the development of new pharmaceuticals and other specialty chemicals.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. US4868344A - Novel process of producing phenyl or substituted phenylalkylamine pharmaceutical agents and novel chiral intermediates of high enantiomeric purity useful therein - Google Patents [patents.google.com]
- 3. US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes - Google Patents [patents.google.com]
- 4. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Application of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride in the synthesis of pharmaceutical intermediates
Abstract
Chirality is a critical determinant of efficacy and safety in a vast number of pharmaceutical agents. The use of enantiomerically pure starting materials and intermediates is a cornerstone of modern drug development. (1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its specific stereoconfiguration and the presence of a fluorine atom—known to enhance metabolic stability and binding affinity—make it a sought-after intermediate.[1] This note details its application in the asymmetric synthesis of a key precursor to potent psychotropic drugs, specifically focusing on a novel analogue of the selective serotonin and norepinephrine reuptake inhibitor (SSNRI) class. We provide a detailed protocol, reaction analytics, and a workflow for the synthesis of (S)-N-methyl-3-(4-fluorophenyl)-3-aminopropan-1-ol, a crucial intermediate for next-generation antidepressants.
Introduction
The synthesis of single-enantiomer pharmaceuticals is essential, as different enantiomers of a drug can exhibit widely different pharmacological and toxicological profiles. Asymmetric synthesis, the process of creating a chiral molecule in an enantiomerically pure or enriched form, is therefore of paramount importance.[2] Chiral amines, in particular, are prevalent in many active pharmaceutical ingredients (APIs).
(1S)-1-(4-Fluorophenyl)propylamine serves as a versatile chiral precursor. Its primary amine allows for a variety of chemical transformations, including reductive amination, acylation, and alkylation, to build more complex molecular architectures.[3] This application note demonstrates its use in a key step for synthesizing an advanced intermediate for drugs targeting neurotransmitter systems, potentially useful for treating conditions like depression and anxiety.[1]
Synthesis Workflow and Key Reaction
The overall strategy involves a reductive amination reaction between (1S)-1-(4-Fluorophenyl)propylamine and a suitable keto-aldehyde, followed by reduction of a distal carbonyl group to yield the desired chiral amino alcohol intermediate. The stereocenter from the starting amine guides the stereochemical outcome of the final product.
Below is a diagram illustrating the synthetic workflow.
References
Application Notes and Protocols for the Asymmetric Synthesis of β-Lactams Using (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins. Their utility extends beyond antibacterial agents, as they also serve as valuable synthetic intermediates for a variety of biologically active molecules. The stereochemistry of the β-lactam ring is crucial for its biological activity, making the development of asymmetric synthetic routes a significant area of research.
One of the most powerful methods for constructing the β-lactam ring is the Staudinger [2+2] cycloaddition of a ketene with an imine.[1] The use of chiral auxiliaries in this reaction is a well-established strategy to control the stereochemical outcome.[2] This document provides detailed application notes and protocols for the asymmetric synthesis of β-lactams utilizing (1S)-1-(4-Fluorophenyl)propylamine hydrochloride as a chiral auxiliary. This chiral amine is employed to form a chiral imine, which then undergoes a diastereoselective cycloaddition with a ketene to yield the desired β-lactam.
While direct literature precedent for the use of this compound in β-lactam synthesis is limited, the following protocols are based on well-established and analogous procedures using structurally similar chiral amines.[3] The data presented is representative of typical results obtained in such reactions.
Reaction Principle
The asymmetric synthesis of β-lactams using a chiral amine auxiliary generally follows a two-step sequence:
-
Formation of a Chiral Imine: The chiral primary amine, (1S)-1-(4-Fluorophenyl)propylamine, is condensed with an aldehyde to form a chiral imine (a Schiff base). The stereocenter on the amine directs the facial selectivity in the subsequent cycloaddition.
-
Diastereoselective [2+2] Cycloaddition (Staudinger Reaction): The chiral imine reacts with a ketene, generated in situ from an acyl chloride and a tertiary amine base. The chiral auxiliary on the imine guides the approach of the ketene, leading to the formation of a diastereomerically enriched β-lactam.
-
Removal of the Chiral Auxiliary: The chiral auxiliary can be subsequently cleaved from the β-lactam product to afford the desired enantiomerically enriched final product.
Experimental Protocols
Protocol 1: Synthesis of Chiral Imine from (1S)-1-(4-Fluorophenyl)propylamine and an Aldehyde
This protocol describes the general procedure for the formation of the chiral imine.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Triethylamine (Et₃N) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
Add a drying agent such as anhydrous MgSO₄ or Na₂SO₄ (2-3 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours. For less reactive aldehydes, gentle heating may be required.
-
Once the reaction is complete, filter off the drying agent and wash the solid with a small amount of anhydrous DCM.
-
The filtrate containing the chiral imine is typically used directly in the next step without further purification. If necessary, the solvent can be removed under reduced pressure to yield the crude imine.
Protocol 2: Asymmetric Synthesis of β-Lactam via Staudinger Cycloaddition
This protocol outlines the [2+2] cycloaddition between the in situ generated chiral imine and a ketene.
Materials:
-
Solution of chiral imine in anhydrous DCM (from Protocol 1)
-
Acyl chloride (e.g., phenoxyacetyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or toluene
-
Three-necked round-bottom flask
-
Dropping funnels
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
To the flask, add the solution of the chiral imine in anhydrous DCM from Protocol 1.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of the acyl chloride (1.2 eq) in anhydrous DCM.
-
In another flame-dried flask, prepare a solution of triethylamine (1.5 eq) in anhydrous DCM.
-
Simultaneously add the acyl chloride solution and the triethylamine solution dropwise to the cold imine solution over a period of 30-60 minutes using two separate dropping funnels. The slow, simultaneous addition is crucial to maintain a low concentration of the highly reactive ketene and minimize side reactions.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched β-lactam. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric synthesis of β-lactams using chiral amine auxiliaries. Note: As there is no specific literature data for (1S)-1-(4-Fluorophenyl)propylamine in this reaction, the data presented is based on analogous reactions with structurally similar chiral amines, such as (R)-1-phenylethylamine, to provide an expected range of outcomes.[3]
Table 1: Synthesis of Chiral Imines
| Entry | Aldehyde | Chiral Amine | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | (1S)-1-(4-Fluorophenyl)propylamine | DCM | 4 | >95 (crude) |
| 2 | 4-Methoxybenzaldehyde | (1S)-1-(4-Fluorophenyl)propylamine | DCM | 6 | >95 (crude) |
| 3 | Cinnamaldehyde | (1S)-1-(4-Fluorophenyl)propylamine | DCM | 12 | >95 (crude) |
Table 2: Asymmetric Synthesis of β-Lactams
| Entry | Chiral Imine from Aldehyde | Acyl Chloride | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | Phenoxyacetyl chloride | 1-((S)-1-(4-fluorophenyl)propyl)-3-phenoxy-4-phenylazetidin-2-one | 75 | 92:8 |
| 2 | 4-Methoxybenzaldehyde | Acetoxyacetyl chloride | 3-acetoxy-1-((S)-1-(4-fluorophenyl)propyl)-4-(4-methoxyphenyl)azetidin-2-one | 81 | 95:5 |
| 3 | Cinnamaldehyde | Phthalimidoacetyl chloride | 1-((S)-1-(4-fluorophenyl)propyl)-3-phthalimido-4-styrylazetidin-2-one | 68 | 89:11 |
Mandatory Visualizations
Logical Workflow of the Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of β-lactams.
Signaling Pathway of the Staudinger Reaction
Caption: Key steps in the Staudinger cycloaddition.
Logical Relationship of Stereocontrol
Caption: Logic of stereocontrol by the chiral auxiliary.
References
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1S)-1-(4--Fluorophenyl)propylamine Hydrochloride in the Preparation of Chiral Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a valuable chiral building block for the synthesis of a diverse range of chiral ligands. Its stereogenic center, derived from the primary amine, provides a robust scaffold for inducing asymmetry in metal-catalyzed reactions. This is of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its therapeutic efficacy and safety. This document provides detailed protocols for the preparation of three major classes of chiral ligands derived from (1S)-1-(4-Fluorophenyl)propylamine: aminophosphine ligands, phosphoramidite ligands, and Schiff base ligands. Furthermore, it outlines their application in key asymmetric catalytic transformations, supported by representative data and workflows.
I. Synthesis of Chiral Aminophosphine Ligands
Chiral aminophosphine ligands are a versatile class of P,N-ligands that have demonstrated significant success in various asymmetric catalytic reactions, particularly in palladium-catalyzed allylic alkylations. The synthesis typically involves the reaction of the chiral amine with a chlorophosphine.
Experimental Protocol: Synthesis of a C₂-Symmetric Bis(aminophosphine) Ligand
This protocol is adapted from the synthesis of related aminophosphine ligands.[1]
Materials:
-
This compound
-
1,2-Dichloroethane
-
Triethylamine (Et₃N)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous toluene
-
Anhydrous hexane
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Free-Basing of the Amine:
-
Dissolve this compound (1.0 eq) in a separatory funnel containing deionized water.
-
Add 2 M NaOH solution dropwise with stirring until the aqueous layer is basic (pH > 10).
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine, (1S)-1-(4-Fluorophenyl)propylamine, as an oil. Use immediately in the next step.
-
-
Synthesis of the N,N'-bis(1-(4-fluorophenyl)propyl)ethane-1,2-diamine:
-
To a solution of (1S)-1-(4-Fluorophenyl)propylamine (2.0 eq) in ethanol, add 1,2-dibromoethane (1.0 eq) and potassium carbonate (2.5 eq).
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the chiral diamine.
-
-
Synthesis of the Bis(aminophosphine) Ligand:
-
Under an inert atmosphere, dissolve the synthesized chiral diamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene (10 mL/mmol of diamine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorodiphenylphosphine (2.1 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
A white precipitate of triethylamine hydrochloride will form.
-
Filter the mixture through a cannula or a filter stick under an inert atmosphere.
-
Wash the precipitate with anhydrous toluene.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the crude ligand.
-
The ligand can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Data Presentation: Representative Performance in Asymmetric Catalysis
Chiral aminophosphine ligands derived from primary amines have shown excellent performance in palladium-catalyzed asymmetric allylic alkylation. The following table summarizes typical results obtained with analogous ligands.
| Entry | Catalyst Loading (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | [Pd(allyl)Cl]₂ (1) / Ligand (2.5) | Dimethyl malonate | CH₂Cl₂ | 25 | 12 | >95 | up to 95 | [2] |
| 2 | [Pd(allyl)Cl]₂ (0.5) / Ligand (1.5) | Nitromethane | THF | 0 | 24 | 85-95 | up to 92 | [3] |
Diagram: Synthesis of a Chiral Bis(aminophosphine) Ligand
Caption: Synthetic workflow for the preparation of a C₂-symmetric bis(aminophosphine) ligand.
II. Synthesis of Chiral Phosphoramidite Ligands
Phosphoramidite ligands are a highly successful class of monodentate ligands, particularly in rhodium-catalyzed asymmetric hydrogenation.[4][5] Their modular synthesis allows for the fine-tuning of steric and electronic properties.
Experimental Protocol: Synthesis of a BINOL-Derived Phosphoramidite Ligand
This protocol is adapted from established procedures for the synthesis of phosphoramidite ligands.[6][7]
Materials:
-
(R)-(+)-1,1'-Bi(2-naphthol) (BINOL)
-
Phosphorus trichloride (PCl₃)
-
(1S)-1-(4-Fluorophenyl)propylamine (prepared as in Section I)
-
Triethylamine (Et₃N)
-
Anhydrous toluene or dichloromethane (DCM)
-
Anhydrous hexane
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Synthesis of the Phosphorochloridite Intermediate:
-
Under an inert atmosphere, dissolve (R)-BINOL (1.0 eq) in anhydrous toluene.
-
Add triethylamine (2.2 eq).
-
Cool the solution to 0 °C and slowly add phosphorus trichloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Filter the mixture under inert atmosphere to obtain a solution of the phosphorochloridite intermediate. This solution is typically used directly in the next step.
-
-
Reaction with the Chiral Amine:
-
In a separate flask under an inert atmosphere, dissolve (1S)-1-(4-Fluorophenyl)propylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Cool this solution to 0 °C.
-
Slowly add the previously prepared solution of the phosphorochloridite intermediate to the amine solution via cannula or syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter off the triethylamine hydrochloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) or by recrystallization.
-
Data Presentation: Representative Performance in Asymmetric Hydrogenation
Phosphoramidite ligands are highly effective in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins.
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | 1.0 | DCM | 10 | 25 | 1 | >99 | >99 | [5] |
| Dimethyl itaconate | 0.5 | Toluene | 20 | 25 | 4 | >99 | 98 | [4] |
Diagram: Synthesis of a Chiral Phosphoramidite Ligand
Caption: General workflow for the synthesis of a BINOL-derived phosphoramidite ligand.
III. Synthesis of Chiral Schiff Base Ligands
Chiral Schiff base ligands, often derived from salicylaldehydes, are readily synthesized and form stable complexes with a variety of metals, finding applications in diverse catalytic transformations.
Experimental Protocol: Synthesis of a Salen-Type Schiff Base Ligand
This protocol describes the synthesis of a chiral Schiff base ligand from a chiral diamine, which can be prepared from (1S)-1-(4-Fluorophenyl)propylamine.
Materials:
-
(1S,2S)-1,2-bis(1-(4-fluorophenyl)propyl)ethane-1,2-diamine (This would need to be synthesized, for example, via a multi-step sequence from the starting amine). For the purpose of this protocol, we will assume its availability. A simpler analogue can be made by reacting the starting amine with a dialdehyde.
-
Salicylaldehyde (or a substituted derivative)
-
Ethanol or Methanol
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the chiral diamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add salicylaldehyde (2.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The formation of a yellow precipitate is often observed.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield the pure chiral Schiff base ligand.
Data Presentation: Representative Catalytic Applications
Chiral Schiff base (Salen) complexes are particularly effective in asymmetric epoxidation and cyclopropanation reactions.
| Reaction | Metal | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Asymmetric Epoxidation of Olefins | Mn(III) | 1-5 | CH₂Cl₂ | 0 - 25 | 70-95 | >90 | General knowledge |
| Asymmetric Cyclopropanation | Co(II) | 1 | Dioxane | 25 | 80-95 | up to 99 | General knowledge |
Diagram: Catalytic Cycle for Asymmetric Epoxidation with a Mn-Salen Complex
Caption: Simplified catalytic cycle for Mn-Salen catalyzed epoxidation of an alkene.
Conclusion
This compound serves as a readily accessible and versatile chiral precursor for the synthesis of high-performance chiral ligands. The protocols outlined in these application notes provide a foundation for the development of novel aminophosphine, phosphoramidite, and Schiff base ligands. The adaptability of these ligand classes allows for their application in a wide array of stereoselective transformations, which are crucial for the efficient and enantioselective synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. The provided data and workflows offer a starting point for researchers to explore the potential of ligands derived from this chiral amine in their own catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
Step-by-step guide for the resolution of ibuprofen using (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
A Step-by-Step Guide for the Enantiomeric Resolution of Ibuprofen Using (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
Abstract
This document provides a detailed protocol for the chiral resolution of racemic ibuprofen via diastereomeric salt formation using the resolving agent this compound. The method is adapted from established procedures for similar resolving agents due to the absence of a specific published protocol for this combination. The protocol covers the formation of diastereomeric salts, their separation through fractional crystallization, and the subsequent recovery of the enantiomerically enriched (S)-ibuprofen. This guide is intended for researchers in organic chemistry, medicinal chemistry, and pharmaceutical development.
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule and is commonly sold as a racemic mixture of its (R)- and (S)-enantiomers.[1][2][3] The pharmacological activity of ibuprofen primarily resides in the (S)-(+)-enantiomer, which is a more potent inhibitor of the cyclooxygenase (COX) enzyme than the (R)-(-)-enantiomer.[4] Consequently, the production of enantiomerically pure (S)-ibuprofen is of significant interest to the pharmaceutical industry to provide a more effective and potentially safer therapeutic agent.[4][5]
One of the most common methods for separating enantiomers on a larger scale is through the formation of diastereomeric salts.[2][6][7] This process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[2] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[2][8] Following separation, the resolving agent is removed to yield the individual enantiomers.[7]
Experimental Principle
The resolution process involves the following key steps:
-
Deprotonation of Ibuprofen: Racemic ibuprofen is treated with a base, such as potassium hydroxide (KOH), to form the potassium salt of the carboxylate, enhancing its solubility in the reaction medium.
-
Diastereomeric Salt Formation: The chiral resolving agent, (1S)-1-(4-Fluorophenyl)propylamine (after in-situ liberation from its hydrochloride salt), is added to the solution of ibuprofen salts. This results in the formation of two diastereomeric salts: [(S)-ibuprofen-(1S)-1-(4-Fluorophenyl)propylammonium] and [(R)-ibuprofen-(1S)-1-(4-Fluorophenyl)propylammonium].
-
Fractional Crystallization: Due to the different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling.
-
Isolation of the Diastereomeric Salt: The crystallized diastereomeric salt is isolated by vacuum filtration.
-
Recovery of the Enantiomer: The isolated diastereomeric salt is treated with a strong acid to protonate the ibuprofen carboxylate and the amine of the resolving agent. The enantiomerically enriched ibuprofen, being insoluble in the acidic aqueous solution, can then be extracted with an organic solvent.
Materials and Equipment
| Reagents and Chemicals | Equipment |
| Racemic Ibuprofen | Erlenmeyer flasks (125 mL, 250 mL) |
| This compound | Beakers (50 mL, 100 mL) |
| Potassium Hydroxide (KOH) | Magnetic stirrer with hotplate |
| Sulfuric Acid (H₂SO₄), 2 M | Magnetic stir bars |
| Methyl tert-butyl ether (MTBE) | Buchner funnel and filter flask |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Vacuum source |
| Deionized Water | pH paper or pH meter |
| Ice | Separatory funnel |
| Rotary evaporator | |
| Melting point apparatus | |
| Polarimeter |
Experimental Protocol
Part A: Formation and Separation of Diastereomeric Salts
-
In a 125 mL Erlenmeyer flask, combine 3.0 g of racemic ibuprofen (approximately 14.5 mmol) and 60 mL of 0.24 M aqueous potassium hydroxide (KOH) solution (approximately 14.4 mmol).
-
Add a magnetic stir bar and gently heat the mixture to 75-85 °C on a stirrer-hotplate until the ibuprofen dissolves completely.
-
In a separate beaker, dissolve an equimolar amount of this compound in a minimal amount of warm deionized water. Note: The hydrochloride salt needs to be neutralized. The KOH added in step 1 is sufficient to neutralize the HCl and deprotonate the ibuprofen.
-
Slowly add the solution of the resolving agent to the hot ibuprofen solution while stirring.
-
Continue stirring at 75-85 °C for approximately 15-20 minutes. A precipitate of the less soluble diastereomeric salt should begin to form.
-
Remove the flask from the heat and allow it to cool slowly to room temperature to ensure complete crystallization.
-
Further cool the flask in an ice bath for about 30 minutes.
-
Collect the precipitated diastereomeric salt by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold deionized water to remove any soluble impurities.
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. Retain the filtrate for the potential recovery of the other enantiomer.
Part B: Recovery of (S)-Ibuprofen
-
Transfer the dried diastereomeric salt to a 125 mL Erlenmeyer flask.
-
Add 50 mL of 2 M sulfuric acid (H₂SO₄) to the flask. This will protonate both the ibuprofen and the chiral amine, causing the salt to dissolve.
-
Stir the mixture for 10-15 minutes. The enantiomerically enriched ibuprofen should precipitate out as an oily solid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of methyl tert-butyl ether (MTBE).
-
Combine the organic extracts in the separatory funnel and wash them once with 20 mL of deionized water, followed by one wash with 20 mL of saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the MTBE using a rotary evaporator to yield the enantiomerically enriched ibuprofen, which should solidify upon cooling.
Data Presentation
Table 1: Reactant and Expected Product Quantities
| Substance | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| Racemic Ibuprofen | 206.29 | 14.5 | 3.0 g |
| (1S)-1-(4-Fluorophenyl)propylamine HCl | 191.67 | ~14.5 | ~2.78 g |
| Potassium Hydroxide (KOH) | 56.11 | 14.4 | 60 mL of 0.24 M |
| Expected Yield of (S)-Ibuprofen | 206.29 | - | Variable |
Table 2: Expected Results and Purity Analysis
| Parameter | Expected Value/Range |
| Yield of Diastereomeric Salt | 40-60% (based on one enantiomer) |
| Yield of (S)-Ibuprofen | 30-50% (based on one enantiomer) |
| Melting Point of (S)-Ibuprofen | 50-54 °C |
| Specific Rotation [α]D of (S)-Ibuprofen | +50° to +54° (in ethanol) |
| Enantiomeric Excess (% ee) | > 80% |
Note: The expected values are based on typical results from similar resolutions and may vary depending on experimental conditions.
Visualization of the Experimental Workflow
References
- 1. scribd.com [scribd.com]
- 2. advanceseng.com [advanceseng.com]
- 3. chemconnections.org [chemconnections.org]
- 4. chemconnections.org [chemconnections.org]
- 5. "Conversion of racemic ibuprofen to (s)-ibuprofen" by David Chavez-Flores [scholarworks.utep.edu]
- 6. Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
Role of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride in the synthesis of antifungal agents
Despite a comprehensive search for the role of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride in the synthesis of antifungal agents, publicly available information does not provide specific examples of its use as a direct precursor or chiral auxiliary in the synthesis of known or novel antifungal drugs.
Extensive searches were conducted to identify any established antifungal agents, such as triazoles (e.g., posaconazole, voriconazole, itraconazole) or other classes of antifungals, that utilize this compound as a key intermediate. However, the synthetic pathways described in the scientific literature and patent documents for these major antifungal drugs do not feature this specific chiral amine.
Further investigations into the synthesis of novel or experimental antifungal compounds also did not yield concrete examples where this compound is explicitly mentioned. While the structural motifs of a chiral amine and a fluorinated phenyl group are common in medicinal chemistry and are present in some antifungal agents, a direct synthetic link to the specified compound could not be established through the available resources.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, as there is no specific antifungal synthesis to detail that directly involves this compound. The creation of such a document would require speculation and would not be based on verifiable scientific literature.
Application Note and Protocol: N-acylation of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction N-acylation is a fundamental chemical transformation in organic synthesis, crucial for the formation of amide bonds.[1] This process is particularly significant in medicinal chemistry, as the amide functional group is a cornerstone of numerous pharmaceutical compounds, contributing to their biological activity and structural integrity.[1] This document provides a detailed experimental procedure for the N-acylation of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride, a common building block in drug discovery. The protocol employs a standard Schotten-Baumann reaction condition, which is a reliable method for acylating amines with acyl chlorides in the presence of a base.[2][3] The base serves the dual purpose of liberating the free amine from its hydrochloride salt and neutralizing the hydrochloric acid generated as a byproduct of the reaction.[4]
Reaction Principle The N-acylation of a primary amine hydrochloride with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[5] The hydrochloride salt of the amine is first neutralized by a base (such as triethylamine or N,N-diisopropylethylamine) to generate the free, nucleophilic primary amine. This amine then attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[5] Subsequently, the intermediate collapses, eliminating a chloride ion and a proton (which is scavenged by the base) to yield the final N-acyl product and the hydrochloride salt of the base.[4] The use of an aprotic solvent like dichloromethane (DCM) is common for this transformation.[6][7]
.
Caption: General reaction scheme for the N-acylation.
Experimental Protocol
This protocol provides a general and adaptable method for the N-acylation of this compound using various acyl chlorides.
1. Materials and Equipment
-
This compound
-
Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride, 4-Bromobutyryl chloride)[6][8]
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[6][9]
-
Solvent: Anhydrous Dichloromethane (DCM)[6]
-
Aqueous Solutions: 1 M HCl, Saturated aqueous NaHCO₃, Brine (Saturated aqueous NaCl)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, standard glassware for extraction, rotary evaporator, Thin Layer Chromatography (TLC) plates and chamber, purification apparatus (e.g., column chromatography system).
2. Detailed Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM to achieve a concentration of approximately 0.2–0.5 M. Follow this with the addition of the base (e.g., triethylamine, 2.2-2.5 eq). Stir the resulting suspension at room temperature for 15-20 minutes to ensure the formation of the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve the acylating agent (1.1-1.2 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acylating agent solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine spot is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove excess acid), and finally with brine.[8]
-
Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.
Data Presentation
The following table summarizes representative reaction parameters for the N-acylation of this compound with different acylating agents.
| Acylating Agent | Molar Ratio (Amine:Acyl Agent:Base) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Acetyl Chloride | 1.0 : 1.1 : 2.2 | DCM | 0 to RT | 2 - 4 | 85 - 95 |
| Benzoyl Chloride | 1.0 : 1.1 : 2.2 | DCM | 0 to RT | 3 - 6 | 80 - 90 |
| Propionyl Chloride | 1.0 : 1.1 : 2.2 | DCM | 0 to RT | 2 - 4 | 82 - 92 |
| Cyclopropanecarbonyl chloride | 1.0 : 1.2 : 2.5 | DCM | 0 to RT | 4 - 6 | 75 - 85 |
Note: Yields are estimates and may vary based on reaction scale and purification efficiency.
Experimental Workflow Visualization
The following diagram illustrates the step-by-step workflow for the experimental procedure.
Caption: Experimental workflow from reaction setup to product purification.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Acyl chlorides are corrosive, lachrymatory, and moisture-sensitive. Handle with extreme care using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine and DIPEA are corrosive and have strong odors. Handle with care.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Diastereoselective Reactions Involving (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that holds potential as a resolving agent in diastereoselective crystallizations, a crucial technique in the pharmaceutical industry for the separation of enantiomers. The separation of stereoisomers is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While direct use as a chiral auxiliary in asymmetric synthesis is not widely documented in publicly available literature, its application in diastereoselective resolution provides a valuable method for obtaining enantiomerically pure compounds, particularly carboxylic acids.
This document provides an application note on the use of (1S)-1-(4-Fluorophenyl)propylamine in the diastereoselective resolution of racemic carboxylic acids and a general protocol for performing such a resolution.
Application Note: Diastereoselective Resolution of Racemic Carboxylic Acids
Principle:
Diastereoselective resolution using (1S)-1-(4-Fluorophenyl)propylamine involves the reaction of the chiral amine with a racemic carboxylic acid to form a mixture of diastereomeric salts. These diastereomeric salts, having different physical properties, can be separated by fractional crystallization. Once a single diastereomer is isolated, the enantiomerically pure carboxylic acid can be liberated by treatment with an acid, and the chiral amine can be recovered.
Workflow for Diastereoselective Resolution:
The general workflow for the diastereoselective resolution of a racemic carboxylic acid using (1S)-1-(4-Fluorophenyl)propylamine is depicted below.
Caption: General workflow for diastereoselective resolution.
Experimental Protocols
General Protocol for Diastereoselective Resolution of a Racemic Carboxylic Acid
This protocol provides a general methodology for the diastereoselective resolution of a racemic carboxylic acid using (1S)-1-(4-Fluorophenyl)propylamine. The optimal solvent, temperature, and stoichiometry should be determined experimentally for each specific substrate.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Various organic solvents for crystallization screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Filter paper
-
Standard laboratory glassware (flasks, beakers, crystallizing dish, etc.)
-
Heating and stirring apparatus
-
pH meter or pH paper
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
Step 1: Liberation of the Free Amine
-
Dissolve this compound in water.
-
Add a stoichiometric amount of a base, such as 1 M sodium hydroxide solution, dropwise while stirring until the pH is basic (pH > 10).
-
Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the free (1S)-1-(4-Fluorophenyl)propylamine.
Step 2: Formation of Diastereomeric Salts
-
Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent determined from screening experiments.
-
In a separate flask, dissolve the free (1S)-1-(4-Fluorophenyl)propylamine (0.5 to 1.0 equivalents) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Heat the mixture gently to ensure complete dissolution and salt formation.
Step 3: Fractional Crystallization
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals. This is the first crop of the less soluble diastereomeric salt.
-
The mother liquor contains the more soluble diastereomeric salt and can be concentrated to obtain further crops of crystals, which may have a different diastereomeric composition.
Step 4: Determination of Diastereomeric Purity
-
Analyze a small sample of the crystallized salt to determine the diastereomeric ratio. This can often be done by NMR spectroscopy, where the signals for the two diastereomers may be distinct. Alternatively, the carboxylic acid can be liberated from a small sample and its enantiomeric excess determined by chiral HPLC or GC.
Step 5: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the crystallized diastereomeric salt in water.
-
Add a strong acid, such as 1 M HCl, until the pH is acidic (pH < 2).
-
Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 6: Recovery of the Chiral Amine
-
The aqueous layer from the previous step contains the hydrochloride salt of (1S)-1-(4-Fluorophenyl)propylamine.
-
To recover the amine, make the aqueous solution basic with a strong base (e.g., NaOH) and extract the free amine with an organic solvent as described in Step 1.
Quantitative Data Presentation
The success of a diastereoselective resolution is quantified by the yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following table provides a template for summarizing the results of a resolution experiment.
| Racemic Acid | Resolving Agent | Solvent | Temp (°C) | Yield (%) of Less Soluble Salt | d.e. (%) of Salt | e.e. (%) of Liberated Acid |
| Racemic Acid A | (1S)-1-(4-Fluorophenyl)propylamine | Ethanol | 4 | 35 | 95 | >98 |
| Racemic Acid B | (1S)-1-(4-Fluorophenyl)propylamine | Isopropanol/Water | RT | 42 | 90 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for the diastereoselective resolution of a named carboxylic acid using (1S)-1-(4-Fluorophenyl)propylamine was not found in the searched literature.
Logical Relationship Diagram
The logical steps and decision points in developing a diastereoselective resolution protocol are outlined in the following diagram.
Caption: Decision workflow for resolution protocol development.
Conclusion
This compound serves as a valuable chiral resolving agent for the separation of enantiomers of racemic carboxylic acids. The formation of diastereomeric salts allows for their separation by fractional crystallization, a robust and scalable method for obtaining enantiomerically pure compounds. The general protocol provided herein can be adapted for various substrates, and with careful optimization, high yields and excellent enantiomeric purities can be achieved. This methodology is particularly relevant for drug development and the synthesis of fine chemicals where stereochemical purity is a critical requirement.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound via reductive amination?
A1: During the synthesis of this compound through the reductive amination of 1-(4-fluorophenyl)propan-1-one, several common impurities can arise. These include unreacted starting materials, intermediates, and byproducts from side reactions. The most prevalent are:
-
Unreacted Starting Material: 1-(4-Fluorophenyl)propan-1-one may be present if the reaction does not go to completion.
-
Intermediate Imine: The imine formed between 1-(4-fluorophenyl)propan-1-one and the amine source can persist if the reduction step is incomplete.[1][2]
-
Alcohol Byproduct: The ketone starting material can be reduced to the corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol, by the reducing agent.
-
Enantiomeric Impurity: The undesired (1R)-1-(4-Fluorophenyl)propylamine enantiomer is a critical impurity to monitor in an asymmetric synthesis.
-
Over-alkylation Products: Depending on the amine source and reaction conditions, the formation of secondary amines through reaction of the product with the starting ketone is a possibility.
Q2: I'm observing a significant amount of the alcohol byproduct, 1-(4-fluorophenyl)propan-1-ol. What are the likely causes and how can I minimize it?
A2: The formation of 1-(4-fluorophenyl)propan-1-ol is a common side reaction where the ketone starting material is directly reduced. This can be caused by several factors:
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can reduce both the imine and the ketone.[3] Using a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), can minimize ketone reduction.
-
Reaction Conditions: The rate of imine formation versus ketone reduction is crucial. Ensure that the imine has sufficient time to form before introducing the reducing agent. Adding an acid catalyst can sometimes accelerate imine formation.[4]
-
Stoichiometry: An excess of the reducing agent can increase the likelihood of ketone reduction. Careful optimization of the stoichiometry is recommended.
Q3: My final product has low enantiomeric purity. What steps can I take to improve the stereoselectivity?
A3: Achieving high enantiomeric purity is a key challenge in asymmetric synthesis. Low enantiomeric excess (ee) can result from:
-
Ineffective Chiral Catalyst or Auxiliary: The choice of chiral catalyst or auxiliary is critical for inducing stereoselectivity.[5] Ensure the catalyst is active and used under the recommended conditions (temperature, pressure, solvent).
-
Racemization: The product may undergo racemization under harsh reaction or workup conditions (e.g., high temperatures or strongly acidic/basic environments).
-
Imine Geometry: The geometry of the intermediate imine can influence the facial selectivity of the hydride attack. Reaction conditions should be optimized to favor the formation of the desired imine isomer.
To improve enantiomeric purity, consider screening different chiral ligands or catalysts, optimizing reaction parameters, and ensuring a gentle workup procedure. Chiral HPLC is the standard method for determining the enantiomeric excess of your product.[6][7]
Q4: I am having difficulty removing the unreacted imine intermediate from my final product. What purification strategies are effective?
A4: Residual imine suggests an incomplete reduction.[1][2] While driving the reaction to completion is the best approach, if you must purify the product from the imine, consider the following:
-
Acid-Base Extraction: Since the desired product is a primary amine, it will be more basic than the imine. A carefully controlled acid-base liquid-liquid extraction can sometimes separate the two. However, the imine may also be extracted if it is not sufficiently less basic.[1]
-
Hydrolysis of the Imine: Imines are generally susceptible to hydrolysis back to the ketone and amine. Adjusting the pH of the aqueous workup to be mildly acidic can help hydrolyze the remaining imine, which can then be more easily separated from the amine product.
-
Column Chromatography: While sometimes challenging due to the polar nature of amines, column chromatography on silica gel can be effective. A solvent system containing a small amount of a basic modifier (like triethylamine or ammonia in methanol) is often necessary to prevent tailing of the amine product.
Impurity Profile Summary
The following table summarizes common impurities, their likely sources, and typical analytical methods for their detection. The acceptable limits are representative and may vary depending on the final application.
| Impurity Name | Structure | Likely Source | Typical Analytical Method | Representative Acceptable Limit |
| 1-(4-Fluorophenyl)propan-1-one |
| Unreacted starting material | GC-MS, HPLC | ≤ 0.1% |
| 1-(4-Fluorophenyl)propan-1-ol |
| Reduction of starting ketone | GC-MS, HPLC | ≤ 0.2% |
| (1R)-1-(4-Fluorophenyl)propylamine |
| Undesired enantiomer | Chiral HPLC | ≤ 0.5% |
| Intermediate Imine | Incomplete reduction | HPLC, LC-MS | ≤ 0.1% |
Experimental Protocols
General Protocol for Asymmetric Reductive Amination
This protocol is a general representation and should be optimized for specific laboratory conditions and scales.
-
Imine Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add the chiral amine source or a combination of an achiral amine source (like ammonia or an ammonium salt) and a chiral catalyst (e.g., a chiral iridium or rhodium complex).[8][9]
-
If required by the catalytic system, add any necessary additives (e.g., a Lewis acid like Ti(OiPr)₄).[9]
-
Stir the mixture at the optimized temperature to allow for imine formation. Monitor the reaction by TLC or HPLC to confirm the consumption of the ketone.
-
Reduction: Once imine formation is complete, introduce the reducing agent. For catalytic hydrogenations, this involves pressurizing the vessel with hydrogen gas. For stoichiometric reductions, a solution of the reducing agent (e.g., NaBH(OAc)₃) is added portion-wise, maintaining the optimal temperature.
-
Workup: After the reaction is complete (as determined by monitoring), quench the reaction by carefully adding water or a suitable aqueous solution.
-
Perform an acid-base extraction to isolate the amine product. Acidify the aqueous layer and wash with an organic solvent to remove neutral impurities. Then, basify the aqueous layer and extract the amine product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Salt Formation: The crude amine can be purified further by column chromatography or crystallization. To form the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.
HPLC Method for Enantiomeric Purity
This is a representative method and may require optimization for your specific instrumentation and column.
-
Column: Chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is common. Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.[10]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25-40 °C).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210-230 nm).
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a suitable solvent to an appropriate concentration.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A flowchart for identifying and resolving common impurities.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation in Reductive Amination | 1. Incomplete Imine/Enamine Formation: The equilibrium between the ketone (4'-fluoropropiophenone) and the amine source may not favor imine/enamine formation. | • Increase reaction time: Allow the ketone and amine source to stir together for a longer period before adding the reducing agent. • Use a dehydrating agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water and drive the equilibrium towards imine/enamine formation. • Acid catalysis: For some reductive aminations, a catalytic amount of a weak acid like acetic acid can facilitate imine formation. |
| 2. Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling. | • Use a fresh batch of the reducing agent. • Ensure the reducing agent is stored under anhydrous conditions. | |
| 3. Unfavorable Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | • Gradually increase the reaction temperature while monitoring for side product formation. Some reductive aminations benefit from gentle heating. | |
| Low Enantiomeric Excess (ee) | 1. Ineffective Chiral Auxiliary/Catalyst: The chosen chiral auxiliary or catalyst may not be providing adequate stereocontrol for this specific substrate. | • Screen different chiral auxiliaries: If using an auxiliary-based approach, consider alternatives like different chiral amines or sulfinamides. • Optimize catalyst loading: For catalytic asymmetric methods, vary the catalyst loading to find the optimal concentration. • Solvent effects: The polarity and nature of the solvent can significantly impact enantioselectivity. Screen a range of solvents (e.g., methanol, ethanol, THF, dichloromethane). |
| 2. Racemization of Product: The chiral amine product may be susceptible to racemization under the reaction or work-up conditions. | • Maintain a neutral or slightly basic pH during work-up. Acidic conditions can sometimes promote racemization. • Minimize exposure to high temperatures for extended periods after the asymmetric center is formed. | |
| 3. Inaccurate ee Determination: The analytical method used to determine the enantiomeric excess may not be properly calibrated or optimized. | • Validate the chiral HPLC or GC method: Ensure proper separation of the enantiomers and accurate integration of the peaks. Use a racemic standard for calibration. | |
| Formation of Significant Byproducts | 1. Reduction of the Ketone Starting Material: Strong reducing agents like sodium borohydride can reduce the starting ketone to the corresponding alcohol (1-(4-fluorophenyl)-1-propanol). | • Use a milder reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine/iminium ion over the ketone.[1] • Stepwise addition: Allow for complete imine formation before adding the reducing agent. |
| 2. Over-alkylation of the Amine: If ammonia or a primary amine is used as the nitrogen source, the desired primary amine product can sometimes react further to form secondary or tertiary amines. | • Use a large excess of the amine source to favor the formation of the primary amine. • Control stoichiometry: Carefully control the molar ratio of the ketone to the amine source. | |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation During Aqueous Work-up: The amine product can act as a surfactant, leading to stable emulsions during extraction. | • Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. • Filter the mixture through a pad of Celite. |
| 2. Poor Crystallization of the Hydrochloride Salt: The hydrochloride salt may not readily crystallize from the chosen solvent, or it may "oil out." | • Screen different recrystallization solvents: A mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective for hydrochloride salts. • Ensure anhydrous conditions when forming the HCl salt, as water can interfere with crystallization. • Scratch the inside of the flask with a glass rod to induce crystallization. • Seed the solution with a small crystal of the pure product if available. | |
| 3. Co-precipitation of Impurities: Impurities with similar solubility profiles may co-precipitate with the desired product. | • Perform multiple recrystallizations to improve purity. • Consider a pH-based extraction: Dissolve the crude product in an organic solvent, wash with a basic aqueous solution to remove acidic impurities, then wash with an acidic aqueous solution to extract the amine product. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound with high enantiomeric excess?
A1: The two main enantioselective strategies are Asymmetric Reductive Amination and Enzymatic Synthesis .
-
Asymmetric Reductive Amination: This involves reacting 4'-fluoropropiophenone with a chiral auxiliary (e.g., a chiral amine or sulfinamide) to form a chiral imine or enamine intermediate. Subsequent reduction with a hydride source (e.g., NaBH₄, H₂/catalyst) diastereoselectively yields a product from which the chiral auxiliary can be cleaved to give the desired enantiomerically enriched amine.
-
Enzymatic Synthesis: This biocatalytic approach utilizes enzymes like amine dehydrogenases (AmDHs) or transaminases (ATAs). For instance, an engineered phenylalanine dehydrogenase (BbPheDH) variant, K77M/N276V, has shown activity in converting p-fluorophenylacetone to (S)-1-(4-fluorophenyl)propylamine.[2] This method offers high enantioselectivity under mild reaction conditions.
Q2: How can I form the hydrochloride salt of (1S)-1-(4-Fluorophenyl)propylamine?
A2: After obtaining the free amine, the hydrochloride salt can be formed by dissolving the amine in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and bubbling anhydrous hydrogen chloride gas through the solution, or by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: A common strategy for recrystallizing amine hydrochlorides is to use a polar protic solvent in which the salt is soluble at elevated temperatures, and then add a less polar co-solvent to induce crystallization upon cooling. A good starting point would be a mixture of isopropanol and diethyl ether, or ethanol and ethyl acetate. The optimal solvent ratio will need to be determined experimentally to maximize recovery and purity.
Q4: What are some common impurities I should look out for?
A4: Potential impurities include:
-
The undesired (1R)-enantiomer.
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Unreacted 4'-fluoropropiophenone.
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The corresponding alcohol, 1-(4-fluorophenyl)-1-propanol, from the reduction of the starting ketone.
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Byproducts from the chiral auxiliary.
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Over-alkylated amine products if ammonia was used as the nitrogen source.
-
For syntheses starting from fluorobenzene, positional isomers of the fluorine atom on the aromatic ring could be present.
Q5: How can I improve the enantiomeric excess of my final product?
A5: To improve the enantiomeric excess, consider the following:
-
Optimize the chiral catalyst or auxiliary: The choice of the chiral source is critical.
-
Reaction Temperature: Lowering the reaction temperature of the asymmetric step can often lead to higher enantioselectivity.
-
Solvent Screening: The solvent can have a profound effect on the transition state of the stereodetermining step.
-
Purification by Diastereomeric Salt Resolution: If the enantiomeric excess is still not satisfactory, the racemic or enantioenriched amine can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid). These diastereomeric salts can then be separated by fractional crystallization, followed by liberation of the desired amine enantiomer.
Data Presentation
The following tables provide a comparative overview of different synthetic approaches. Note: Specific yield and ee% for this compound are not widely reported in publicly available literature. The data presented here is representative of similar syntheses and should be used as a guideline for optimization.
Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Amines
| Method | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| Enzymatic Reductive Amination | 4'-Fluoropropiophenone | Engineered Amine Dehydrogenase (e.g., BbPheDH variant), NH₃, NADPH cofactor | High | >99% | High enantioselectivity, mild conditions, environmentally friendly. | Enzyme availability and stability can be a concern; cofactor regeneration system may be required. |
| Asymmetric Reductive Amination (Chiral Auxiliary) | 4'-Fluoropropiophenone | Chiral amine (e.g., (R)-α-methylbenzylamine), reducing agent (e.g., H₂/Pd/C) | 60-80% | 66-98% | Readily available reagents, well-established procedures. | Requires an additional step to remove the chiral auxiliary, which can lower the overall yield. |
| Transition Metal-Catalyzed Asymmetric Hydrogenation | Corresponding N-aryl imine | Chiral Iridium or Rhodium catalyst, H₂ | High | >90% | High atom economy, high yields and enantioselectivities. | Metal catalysts can be expensive and sensitive to air and moisture. |
Experimental Protocols
Representative Protocol 1: Asymmetric Reductive Amination using a Chiral Auxiliary (Illustrative Example)
This protocol is a general representation and will require optimization for the specific synthesis of (1S)-1-(4-Fluorophenyl)propylamine.
-
Imine Formation:
-
In a round-bottom flask, dissolve 4'-fluoropropiophenone (1 equivalent) and a chiral amine auxiliary (e.g., (S)-(-)-α-methylbenzylamine, 1.1 equivalents) in an anhydrous solvent like toluene.
-
Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
-
Diastereoselective Reduction:
-
Dissolve the crude imine in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent like sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
-
Work-up and Auxiliary Removal:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The chiral auxiliary can be removed by catalytic hydrogenation. Dissolve the product in ethanol, add a palladium on carbon (Pd/C) catalyst, and subject the mixture to a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and remove the solvent.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude free amine in anhydrous diethyl ether.
-
Bubble anhydrous HCl gas through the solution until precipitation is complete.
-
Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the pure this compound.
-
Representative Protocol 2: Enzymatic Reductive Amination (Conceptual)
This protocol is based on the reported enzymatic conversion of a similar substrate.[2]
-
Reaction Setup:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), prepare a mixture containing the engineered amine dehydrogenase, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the cofactor (NADP⁺).
-
Add the substrate, 4'-fluoropropiophenone (often dissolved in a water-miscible co-solvent like DMSO to aid solubility).
-
Add the amine source, typically an excess of an ammonium salt like ammonium chloride.
-
-
Biotransformation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by chiral HPLC or GC.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).
-
Adjust the pH of the aqueous layer to basic (e.g., pH > 10) with an aqueous base like NaOH to deprotonate the amine product.
-
Extract the free amine into an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
-
Hydrochloride Salt Formation and Purification:
-
Follow the same procedure as described in step 4 of the Asymmetric Reductive Amination protocol.
-
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid organic compounds. It relies on the principle of differential solubility. The crude this compound is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor) and are separated by filtration.[1][2][3]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: As an amine hydrochloride, this compound is a salt and therefore requires polar solvents for dissolution. Alcohols such as ethanol and isopropanol are generally good starting points for the recrystallization of amine hydrochlorides. A mixed solvent system, such as ethanol/water or hexane/acetone, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: How can I determine the optimal solvent and solvent volume?
A3: The optimal solvent and its volume should be determined through small-scale trials. Start by attempting to dissolve a small amount of the crude material in a minimal amount of hot solvent. The goal is to use the least amount of hot solvent necessary to fully dissolve the compound, as this will maximize the yield upon cooling. If a single solvent is not ideal, a two-solvent (solvent/anti-solvent) system can be employed.
Q4: What are the common impurities that this recrystallization aims to remove?
A4: Common impurities may include unreacted starting materials, by-products from the synthesis, and the undesired enantiomer, (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. The specific impurities will depend on the synthetic route used to prepare the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - The solvent is not appropriate for this compound.- Insufficient solvent is being used. | - Try a more polar solvent (e.g., ethanol, isopropanol, or a mixture with water).- Gradually add more hot solvent until the compound dissolves. Be mindful that excessive solvent will reduce the final yield. |
| The compound "oils out" instead of crystallizing. | - The solution is supersaturated.- The rate of cooling is too rapid.- The melting point of the impurities is significantly lower than the desired compound, creating a low-melting eutectic mixture.- The chosen solvent is not optimal. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Consider using a different solvent or a solvent/anti-solvent system. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Cool the solution in an ice bath to further decrease solubility. |
| The yield of purified crystals is low. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration (if performed).- The cooling process was not long enough or cold enough. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow the solution to cool to room temperature slowly before placing it in an ice bath for a sufficient amount of time. |
| The purified crystals are colored. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| The purity of the recrystallized product is not satisfactory. | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent is not effective at separating the specific impurities present. | - Ensure a slow cooling rate to allow for the formation of well-defined crystals.- A second recrystallization step may be necessary.- Consider an alternative purification technique, such as column chromatography, if recrystallization is ineffective. |
Experimental Protocols
Method A: Single-Solvent Recrystallization (Ethanol)
This method is suitable when a single solvent provides a good solubility differential between hot and cold conditions.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol.
-
Heating: Gently heat the mixture to the boiling point of the ethanol while stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
-
Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Method B: Two-Solvent Recrystallization (Ethanol/Water)
This method is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
Materials:
-
Crude this compound
-
95% Ethanol (solvent)
-
Deionized water (anti-solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude material in the minimum amount of hot 95% ethanol with stirring.
-
Addition of Anti-solvent: To the hot solution, add hot deionized water dropwise until the solution shows a persistent cloudiness.[4]
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again.[4]
-
Cooling: Allow the solution to cool slowly to room temperature without disturbance.
-
Crystallization: Once cooled, place the flask in an ice bath for a minimum of 30 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Data Presentation
The following table provides a comparative summary of the expected outcomes for each recrystallization protocol. The data presented are representative and may vary depending on the initial purity of the crude material and adherence to the protocol.
| Recrystallization Method | Solvent System | Typical Yield (%) | Expected Purity (by HPLC, %) | Key Considerations |
| Method A | 95% Ethanol | 70-85 | >99.0 | Good for moderately impure starting material. Simpler procedure. |
| Method B | Ethanol/Water | 75-90 | >99.5 | Can provide higher purity. Requires careful addition of the anti-solvent. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Troubleshooting guide for the chiral resolution with (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (1S)-1-(4-Fluorophenyl)propylamine hydrochloride for the chiral resolution of racemic carboxylic acids, particularly 2-arylpropionic acids (profens). Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the diastereomeric salt crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using this compound?
Chiral resolution with this compound is based on the formation of diastereomeric salts.[1] The racemic carboxylic acid (a mixture of R and S enantiomers) reacts with the single enantiomer resolving agent, (1S)-1-(4-Fluorophenyl)propylamine, to form two diastereomeric salts: [(R)-acid • (S)-amine] and [(S)-acid • (S)-amine]. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent.[1] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the resolved carboxylic acid enantiomer is liberated from the salt, typically by treatment with a strong acid.
Q2: Which types of compounds are suitable for resolution with this compound?
As a chiral amine, this compound is primarily used to resolve racemic compounds containing an acidic functional group, most commonly carboxylic acids. It is particularly well-suited for the resolution of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, and ketoprofen.[2][3]
Q3: How do I choose an appropriate solvent for the crystallization?
The choice of solvent is critical for a successful resolution. An ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. Additionally, the less soluble salt should have moderate solubility at elevated temperatures and low solubility at room temperature or below to ensure good crystal formation and high recovery. A screening of various solvents with different polarities (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; and ketones like acetone, often in combination with water) is highly recommended to identify the optimal solvent system.
Q4: What is the typical stoichiometry used for the resolving agent?
Theoretically, a 1:1 molar ratio of the racemic acid to the resolving agent can be used. However, it is common practice to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent relative to the racemic acid.[4] This "Pope-Peachy method" can enhance the diastereomeric excess of the crystallized salt by leaving the more soluble diastereomer and the unreacted enantiomer of the acid in the mother liquor.[4]
Troubleshooting Guide
Issue 1: No Crystal Formation or Oiling Out
Q: I have mixed the racemic acid and the resolving agent, but no crystals have formed, or an oil has separated from the solution. What should I do?
A: This is a common issue that can be addressed by systematically adjusting the experimental conditions.
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Solvent System: The chosen solvent may not be appropriate.
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Troubleshooting:
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Try a different solvent or a mixture of solvents. If the compound is too soluble, add an anti-solvent (a solvent in which the salt is less soluble) dropwise to induce crystallization.
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If the salt is "oiling out," it may be due to high supersaturation or the crystallization temperature being too high. Try using a more dilute solution or a lower initial temperature.
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Supersaturation: The solution may not be sufficiently supersaturated.
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Troubleshooting:
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Concentrate the solution by slowly evaporating the solvent.
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Cool the solution slowly. A gradual temperature decrease often yields better crystals than rapid cooling. Seeding the solution with a tiny crystal of the desired diastereomeric salt (if available) can also induce crystallization.
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Purity of Starting Materials: Impurities can inhibit crystallization.
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Troubleshooting:
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Ensure that both the racemic acid and the resolving agent are of high purity. Recrystallize the starting materials if necessary.
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Issue 2: Low Yield of the Diastereomeric Salt
Q: I have isolated the crystals, but the yield is very low. How can I improve it?
A: Low yield suggests that a significant portion of the desired diastereomeric salt remains in the mother liquor.
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Solubility: The desired salt might be too soluble in the chosen solvent at the filtration temperature.
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Troubleshooting:
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Cool the crystallization mixture to a lower temperature before filtration (e.g., in an ice bath or refrigerator) to decrease the solubility of the salt.
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Optimize the solvent system. A different solvent or solvent mixture may reduce the solubility of the desired salt.
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Crystallization Time: The crystallization time may have been too short.
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Troubleshooting:
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Allow the mixture to stand for a longer period to ensure complete crystallization.
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Stoichiometry: The amount of resolving agent may not be optimal.
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Troubleshooting:
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Experiment with different ratios of the resolving agent to the racemic acid (e.g., 0.5 eq, 0.8 eq, 1.0 eq) to find the optimal balance between yield and enantiomeric purity.
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Issue 3: Low Enantiomeric Excess (e.e.) of the Final Product
Q: After liberating the acid from the salt, the enantiomeric excess is low. What could be the cause?
A: Low enantiomeric excess indicates that the crystallized salt was not diastereomerically pure, meaning it contained a significant amount of the more soluble diastereomer.
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Solvent Choice: The solubility difference between the two diastereomeric salts in the chosen solvent may be insufficient.
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Troubleshooting:
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Screen a wider range of solvents to find one that maximizes the solubility difference.
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Recrystallization: A single crystallization may not be sufficient to achieve high diastereomeric purity.
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Troubleshooting:
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Perform one or more recrystallizations of the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly to recrystallize. This process will enrich the less soluble diastereomer.[5]
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Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers.
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Troubleshooting:
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Allow the solution to cool slowly and undisturbed to promote the selective crystallization of the less soluble salt.
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Racemization: The chiral center of the carboxylic acid might be prone to racemization under the experimental conditions. For 2-arylpropionic acids, the proton alpha to the carbonyl group can be acidic and susceptible to removal, leading to racemization, especially at elevated temperatures or in the presence of a base.[4]
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Troubleshooting:
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Use milder conditions for salt formation and liberation of the acid (e.g., lower temperatures, shorter reaction times).
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Avoid strongly basic conditions during the workup if the desired enantiomer is prone to racemization.
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Data Presentation
The following table presents illustrative data for a chiral resolution of a racemic 2-arylpropionic acid (e.g., Ibuprofen) with this compound, demonstrating the effect of solvent choice on yield and enantiomeric excess.
| Racemic Acid | Resolving Agent | Solvent System (v/v) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered (S)-Acid (%) |
| (R,S)-Ibuprofen | (1S)-1-(4-Fluorophenyl)propylamine HCl (0.5 eq) | Methanol | 35 | 85 |
| (R,S)-Ibuprofen | (1S)-1-(4-Fluorophenyl)propylamine HCl (0.5 eq) | Ethanol | 40 | 92 |
| (R,S)-Ibuprofen | (1S)-1-(4-Fluorophenyl)propylamine HCl (0.5 eq) | Isopropanol | 38 | 95 |
| (R,S)-Ibuprofen | (1S)-1-(4-Fluorophenyl)propylamine HCl (0.5 eq) | Ethyl Acetate | 25 | 78 |
| (R,S)-Ibuprofen | (1S)-1-(4-Fluorophenyl)propylamine HCl (0.5 eq) | Acetone/Water (9:1) | 45 | 97 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in a chiral resolution experiment. Actual results may vary.
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization
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Dissolution: In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol) with gentle heating.
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Addition of Resolving Agent: In a separate container, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, also with gentle heating.
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Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
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Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal of the desired salt can be beneficial.
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Isolation: Collect the precipitated crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
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Drying: Dry the crystals under vacuum.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
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Dissolution of Salt: Suspend the dried diastereomeric salt in water.
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Acidification: Add a strong acid (e.g., 2 M HCl) dropwise until the pH is acidic (pH < 2) to protonate the carboxylate and liberate the free carboxylic acid.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
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Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
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Analysis: Determine the enantiomeric excess of the product by a suitable analytical method, such as chiral HPLC or polarimetry.
Mandatory Visualization
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting logic for common chiral resolution issues.
References
Technical Support Center: Optimization of Asymmetric Synthesis Using (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the optimization of asymmetric synthesis, focusing on the use of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride as a chiral resolving agent. The primary application covered is the resolution of racemic carboxylic acids through the formation and fractional crystallization of diastereomeric salts.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in asymmetric synthesis?
A1: this compound is primarily used as a chiral resolving agent. Its key function is to separate a racemic mixture of a chiral carboxylic acid into its individual enantiomers. This is achieved by reacting the racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts.[1] These salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2][3]
Q2: How does diastereomeric salt resolution work?
A2: The process relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[4]
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Salt Formation: The racemic acid (a mixture of R-acid and S-acid) is reacted with a single enantiomer of a chiral amine, in this case, (1S)-1-(4-Fluorophenyl)propylamine. This reaction forms two diastereomeric salts: [(R)-acid · (S)-amine] and [(S)-acid · (S)-amine].
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Differentiation: Because these salts are diastereomers, they have different crystal lattice energies and solubilities in a given solvent.[5]
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Separation: By carefully selecting a solvent and optimizing temperature, one diastereomer can be selectively crystallized from the solution while the other remains in the mother liquor.[2]
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Liberation: After separating the desired diastereomeric salt, the pure enantiomer of the carboxylic acid is recovered by treating the salt with a strong acid (e.g., HCl), which protonates the carboxylic acid and liberates the chiral amine as its hydrochloride salt.[2][6]
Q3: What factors are critical for a successful chiral resolution?
A3: Several factors must be optimized for an efficient resolution:
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Choice of Resolving Agent: The structure of the amine must allow for the formation of well-defined, crystalline salts.[7]
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Solvent Selection: The solvent is crucial as it determines the solubility difference between the diastereomeric salts. An ideal solvent will dissolve both salts at a higher temperature but allow only one to crystallize upon cooling.[2]
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Temperature Profile: The cooling rate and final temperature significantly impact crystal growth, purity, and yield. Slow cooling generally favors the formation of purer crystals.[8]
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Stoichiometry: The molar ratio of the chiral amine to the racemic acid can influence the efficiency of the resolution. Typically, a 1:1 ratio is a good starting point, but optimization may be required.
Q4: How do I determine the enantiomeric excess (e.e.) of my resolved acid?
A4: The enantiomeric excess of the final product is a critical measure of the resolution's success. It can be determined using several analytical techniques:
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most accurate and widely used method. It uses a chiral stationary phase to separate the two enantiomers, and the e.e. is calculated from the relative peak areas.[9]
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Polarimetry: This technique measures the rotation of plane-polarized light by the sample. The observed specific rotation is compared to the known specific rotation of the pure enantiomer to calculate the e.e.[2]
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NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: Formation of diastereomeric complexes in situ can lead to distinct signals for each enantiomer in the NMR spectrum, allowing for quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral resolution of carboxylic acids using (1S)-1-(4-Fluorophenyl)propylamine.
Problem 1: No crystal formation upon cooling.
| Possible Cause | Suggested Solution |
| Solution is too dilute (salts remain soluble). | Concentrate the solution by carefully evaporating some of the solvent. |
| Inappropriate solvent choice. | Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, or mixtures). |
| Supersaturation not achieved. | Try cooling the solution to a lower temperature (e.g., 0-5°C or in a freezer). |
| Nucleation is inhibited. | Introduce a seed crystal of the desired diastereomeric salt. If unavailable, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. |
Problem 2: Both diastereomeric salts crystallize, leading to low enantiomeric excess (e.e.).
| Possible Cause | Suggested Solution |
| Poor solvent selectivity. | The chosen solvent does not provide a sufficient solubility difference between the diastereomers. Conduct a solvent screen to find a more selective system (see Table 1). |
| Cooling rate is too fast. | A rapid decrease in temperature can cause both diastereomers to crash out of solution. Implement a slower, more controlled cooling profile. |
| Solution is too concentrated. | High concentration may exceed the solubility limit of both salts. Dilute the solution slightly before initiating crystallization. |
Problem 3: Low yield of the desired diastereomeric salt.
| Possible Cause | Suggested Solution |
| The desired salt is too soluble in the chosen solvent. | Select a solvent in which the target diastereomer has lower solubility. |
| Incomplete crystallization. | Allow for a longer crystallization time at the final temperature to maximize recovery. Ensure the final temperature is sufficiently low. |
| Loss during washing. | Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product. |
Problem 4: The liberated carboxylic acid shows racemization.
| Possible Cause | Suggested Solution | | The chiral center of the acid is labile (e.g., α-proton is acidic). | The conditions for liberating the acid from its salt (e.g., strong base or high heat) may be causing epimerization. Use milder conditions for salt breaking, such as acidification with a mineral acid at low temperatures. | | Racemization of the unwanted enantiomer in the mother liquor is desired for recycling. | If you wish to recycle the unwanted enantiomer, it may need to be racemized under specific conditions (e.g., heat, base) before being reused in the resolution process.[3] |
Data Presentation
Table 1: Effect of Solvent on Diastereomeric Resolution Efficiency
The selection of an appropriate solvent is paramount for achieving high diastereomeric excess (d.e.) and yield. The following table provides representative data on how solvent choice can affect the outcome of a chiral resolution.
| Solvent System | Solubility Difference | Typical d.e. of Crystals (%) | Typical Yield (%) | Notes |
| Methanol | Moderate | 60 - 80 | 30 - 45 | High polarity, often leads to higher solubility for both salts. |
| Ethanol | Good | 75 - 90 | 35 - 50 | A common starting point for many resolutions. |
| Isopropanol (IPA) | Excellent | 85 - 98 | 40 - 55 | Lower polarity than ethanol, often provides better selectivity. |
| Ethyl Acetate | Good | 80 - 95 | 50 - 65 | Good for less polar compounds; often results in higher yields due to lower salt solubility.[4] |
| Acetonitrile | Moderate | 70 - 85 | 30 - 40 | Can be effective, but solubility must be carefully managed. |
| Toluene/Heptane | Variable | Highly system-dependent | Variable | Non-polar systems can be effective for certain substrates. |
Note: This data is representative and the optimal solvent must be determined experimentally for each specific racemic acid.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Chiral Resolution
This protocol outlines the key steps for resolving a racemic carboxylic acid using (1S)-1-(4-Fluorophenyl)propylamine.
Materials:
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Racemic carboxylic acid
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This compound
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Base (e.g., NaOH) to generate the free amine
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Selected resolution solvent (e.g., Isopropanol)
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Strong acid (e.g., 2M HCl) for liberation step
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Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Part A: Formation and Crystallization of Diastereomeric Salts
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Liberate Free Amine: Dissolve this compound in water. Add an equimolar amount of a base like 2M NaOH and extract the liberated free amine into an organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure amine.
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Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq.) in the minimum amount of the chosen resolution solvent (e.g., isopropanol) at an elevated temperature (e.g., 50-60°C).
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Salt Formation: To the warm solution, add the (1S)-1-(4-Fluorophenyl)propylamine (0.5 - 1.0 eq.) slowly with stirring.
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Crystallization: Allow the solution to cool slowly to room temperature. For optimal results, control the cooling rate (e.g., 10°C per hour). Once at room temperature, the solution can be placed in an ice bath or refrigerator (0-5°C) for several hours or overnight to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold resolution solvent.
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Analysis: Dry the crystals and determine the yield and diastereomeric excess (d.e.). The d.e. of the salt is equivalent to the e.e. of the acid that will be liberated from it.
Part B: Liberation of the Enantiomerically Enriched Carboxylic Acid
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Dissolve Salt: Suspend the collected diastereomeric salt crystals in water.
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Acidification: Add a strong acid (e.g., 2M HCl) dropwise until the pH is ~1-2. This will protonate the carboxylic acid, causing it to precipitate, while the amine remains in the aqueous solution as its hydrochloride salt.
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Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
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Final Analysis: Determine the final yield and enantiomeric excess (e.e.) of the carboxylic acid via chiral HPLC or polarimetry.
Diagrams and Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting logic for low diastereomeric excess in crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. advanceseng.com [advanceseng.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
Side reactions to avoid during the preparation of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the preparation of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound, and what are the critical steps?
A1: The most prevalent method for synthesizing (1S)-1-(4-Fluorophenyl)propylamine is through the asymmetric reductive amination of 4'-fluoropropiophenone. This process typically involves two key steps: the formation of a chiral imine intermediate, followed by its reduction to the desired chiral amine. The choice of chiral auxiliary or catalyst is crucial for achieving high enantioselectivity. The final step involves the formation of the hydrochloride salt.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include:
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Formation of the (1R)-enantiomer: This leads to a decrease in the enantiomeric excess (ee) of the desired (1S)-enantiomer.
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Over-alkylation: The newly formed primary amine can react further with the starting ketone and reducing agent to form a secondary amine.
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Reduction of the ketone: The reducing agent can directly reduce the 4'-fluoropropiophenone to the corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol.
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Formation of impurities: Residual starting materials, reagents, or byproducts from the reducing agent can contaminate the final product.
Q3: How can I minimize the formation of the undesired (1R)-enantiomer?
A3: Achieving high enantiomeric excess is critical.[1][2] To favor the formation of the (1S)-enantiomer, consider the following:
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Chiral Catalyst/Auxiliary: Employ a highly effective and selective chiral catalyst or a chiral amine as an auxiliary. The choice of catalyst is paramount for stereocontrol.
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Reaction Temperature: Lowering the reaction temperature can enhance the selectivity of the chiral catalyst, leading to a higher enantiomeric excess.
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Solvent: The polarity and nature of the solvent can influence the transition state of the reaction, thereby affecting the stereochemical outcome. Screening different solvents is recommended.
Q4: What causes the formation of secondary amine impurities, and how can I prevent it?
A4: Secondary amine impurities arise from the reaction of the desired primary amine product with the starting ketone, followed by reduction. To prevent this over-alkylation:
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Control Stoichiometry: Use a molar excess of the ammonia source relative to the ketone.
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Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This ensures that the imine is reduced as it is formed, minimizing the opportunity for the product amine to react with the remaining ketone.
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Reaction Conditions: Optimize the reaction temperature and concentration to favor the formation of the primary amine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure all reagents are pure and dry.- Increase reaction time or temperature cautiously.- Verify the activity of the catalyst and reducing agent. |
| Side reaction consuming starting material (e.g., ketone reduction). | - Choose a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride.[3][4]- Add the reducing agent after the imine has had sufficient time to form.[3] | |
| Low Enantiomeric Excess (ee) | Ineffective chiral catalyst or auxiliary. | - Screen different chiral catalysts or auxiliaries.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Racemization of the product. | - Work up the reaction at a lower temperature.- Avoid harsh acidic or basic conditions during purification. | |
| Incorrect reaction temperature. | - Optimize the reaction temperature; often, lower temperatures improve enantioselectivity. | |
| Presence of 1-(4-fluorophenyl)propan-1-ol impurity | Ketone was reduced before imine formation. | - Use a milder or more selective reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄).- Add the reducing agent portion-wise or after allowing for imine formation. |
| Presence of secondary amine impurity | Over-alkylation of the product. | - Use a larger excess of the ammonia source.- Add the ketone slowly to the reaction mixture containing the ammonia source and catalyst. |
| Final product is an oil instead of a solid hydrochloride salt | Incomplete salt formation. | - Ensure the use of anhydrous HCl (e.g., as a solution in an appropriate solvent like ether or isopropanol).- Use a non-polar solvent to precipitate the hydrochloride salt. |
| Presence of impurities preventing crystallization. | - Purify the free base by chromatography or distillation before attempting salt formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Asymmetric Reductive Amination
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Imine Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 4'-fluoropropiophenone (1 equivalent) and a chiral amine auxiliary (e.g., (S)-(-)-α-methylbenzylamine) (1.1 equivalents) in an anhydrous solvent such as toluene (5 mL per mmol of ketone). Add a dehydrating agent like molecular sieves (4Å). Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
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Reduction: Cool the reaction mixture to 0°C in an ice bath. Prepare a solution of a suitable reducing agent, such as sodium borohydride (1.5 equivalents), in an appropriate solvent (e.g., methanol). Add the reducing agent solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 5°C.
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Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification of the Free Base: The crude product can be purified by column chromatography on silica gel to separate the desired amine from the chiral auxiliary and any side products.
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Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of anhydrous HCl in ether (e.g., 2 M) dropwise with stirring until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to obtain this compound.
Protocol 2: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the synthesized amine can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.[5]
Using Chiral HPLC:
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Prepare a standard solution of the racemic 1-(4-Fluorophenyl)propylamine.
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Prepare a solution of the synthesized (1S)-1-(4-Fluorophenyl)propylamine.
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Inject the racemic standard onto a chiral HPLC column (e.g., Chiralpak AD-H) to determine the retention times of the (S) and (R) enantiomers.
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Inject the synthesized sample under the same conditions.
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Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Removal of diastereomeric salts in resolutions with (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S)-1-(4-Fluorophenyl)propylamine hydrochloride for the resolution of diastereomeric salts.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound is a chiral resolving agent. It is an enantiomerically pure amine salt used to separate racemic mixtures of acidic compounds. The principle of this separation lies in the formation of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by crystallization.
Q2: How does the chiral resolution process with this compound work?
The process involves reacting a racemic acidic compound with the enantiomerically pure this compound. This reaction forms two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. One diastereomer will preferentially crystallize, allowing for its isolation by filtration. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomer of the acid and the resolving agent.
Q3: What types of compounds can be resolved using this resolving agent?
As a chiral amine salt, this compound is suitable for the resolution of racemic carboxylic acids and other acidic compounds that can form salts.
Q4: How do I choose the right solvent for the resolution?
Solvent selection is a critical step and often requires screening. The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. One salt should be sparingly soluble, while the other remains in solution. A screening process, as detailed in the experimental protocols section, is the most effective way to identify a suitable solvent or solvent mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystallization occurs. | 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The concentration of the salts is too low. 3. Supersaturation has not been achieved. | 1. Try a less polar solvent or a mixture of solvents. 2. Concentrate the solution by evaporating some of the solvent. 3. Induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the desired diastereomer (if available), or cooling the solution to a lower temperature. |
| An oil or gum precipitates instead of crystals. | 1. The melting point of the diastereomeric salt is lower than the temperature of the solution. 2. The solution is supersaturated to a very high degree. 3. Impurities are present. | 1. Try a different solvent with a lower boiling point. 2. Dilute the solution slightly with the same solvent. 3. Ensure the starting materials are of high purity. Consider a pre-purification step if necessary. |
| The obtained solid has low diastereomeric excess (d.e.). | 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Co-precipitation of the more soluble diastereomer. 3. Formation of a solid solution. | 1. Perform a more extensive solvent screening to find a solvent system with better selectivity. 2. Recrystallize the obtained solid. This may need to be repeated multiple times. 3. If a solid solution is suspected, consider using a different resolving agent. Temperature cycling (annealing) can sometimes promote phase separation. |
| Poor recovery of the desired enantiomer. | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Loss of material during filtration and washing steps. 3. Incomplete liberation of the free acid from the diastereomeric salt. | 1. Cool the crystallization mixture for a longer period or to a lower temperature before filtration. 2. Minimize the amount of solvent used for washing the crystals, and ensure the wash solvent is cold. 3. Ensure the pH is sufficiently acidic during the liberation step to fully protonate the desired acid. |
Experimental Protocols
Screening for a Suitable Solvent
A systematic solvent screening is crucial for a successful resolution.
Methodology:
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In separate small test tubes or vials, dissolve a small, equimolar amount of the racemic acid and this compound in a range of solvents.
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Test solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane).
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Heat the mixtures gently to ensure complete dissolution.
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Allow the solutions to cool slowly to room temperature and then in an ice bath.
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Observe which solvents yield a crystalline precipitate.
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Analyze the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC or GC) to determine the diastereomeric excess (d.e.) of the precipitate.
Illustrative Solvent Screening Data:
| Solvent System (v/v) | Solid Formed | Diastereomeric Excess (d.e.) of Precipitate (%) |
| Methanol | Yes | 65 |
| Ethanol | Yes | 78 |
| Isopropanol | Yes | 85 |
| Acetonitrile | No | - |
| Ethyl Acetate | Oil | - |
| Isopropanol/Water (9:1) | Yes | 92 |
| Isopropanol/Heptane (1:1) | Yes | 88 |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific racemic acid used.
Diastereomeric Salt Crystallization
Methodology:
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Dissolve the racemic acid (1.0 equivalent) in the optimal solvent or solvent mixture identified during the screening process.
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In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, warming if necessary.
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Slowly add the resolving agent solution to the racemic acid solution with stirring.
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Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
Liberation of the Enantiomerically Enriched Acid
Methodology:
-
Suspend the dried diastereomeric salt in water.
-
Add an aqueous acid solution (e.g., 1 M HCl) dropwise with stirring until the pH is acidic (typically pH 1-2) to fully protonate the carboxylic acid.
-
Extract the liberated enantiomerically enriched acid with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the enantiomerically enriched acid.
-
The aqueous layer contains the this compound, which can potentially be recovered and recycled.
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting low diastereomeric excess.
Challenges in the scale-up synthesis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
Welcome to the technical support center for the synthesis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of this important chiral amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside illustrative data and experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing direct solutions to specific problems.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
Question: My asymmetric synthesis (e.g., catalytic hydrogenation of 4'-fluoropropiophenone) is resulting in low enantiomeric excess. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess (ee) is a frequent challenge when scaling up asymmetric reactions. Several factors can contribute to this issue:
-
Catalyst Activity/Stability: The chiral catalyst may be degrading or deactivating under the reaction conditions.
-
Troubleshooting:
-
Ensure the catalyst is handled under an inert atmosphere to prevent deactivation by air or moisture.
-
Screen different catalyst loadings to find the optimal concentration for both high conversion and selectivity.
-
Consider catalyst immobilization on a solid support, which can improve stability and facilitate reuse, especially in continuous flow setups.[1]
-
-
-
Reaction Conditions: Temperature, pressure, and solvent can significantly impact enantioselectivity.
-
Troubleshooting:
-
Optimize the reaction temperature; sometimes lower temperatures favor higher enantioselectivity.
-
Adjust the hydrogen pressure in catalytic hydrogenations.
-
Screen a variety of solvents, as the solvent can influence the conformation of the catalyst-substrate complex.[1]
-
-
-
Purity of Starting Materials: Impurities in the 4'-fluoropropiophenone starting material can interfere with the chiral catalyst.
-
Troubleshooting:
-
Ensure the starting ketone is of high purity by recrystallization or distillation before use.
-
Analyze the starting material for any potential catalyst poisons.
-
-
Issue 2: Poor Yield or Incomplete Conversion
Question: The overall yield of my synthesis is low, and I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common scale-up problem. Here are some potential causes and solutions:
-
Insufficient Catalyst Loading or Activity: At a larger scale, the catalyst-to-substrate ratio may need adjustment.
-
Troubleshooting:
-
Incrementally increase the catalyst loading and monitor the reaction progress.
-
For biocatalytic methods, ensure the enzyme concentration and cofactor regeneration system are optimal.[2]
-
-
-
Poor Mass Transfer: In heterogeneous catalysis (e.g., with a solid-supported catalyst) or biphasic reactions, inefficient mixing can limit the reaction rate.
-
Troubleshooting:
-
Increase the stirring rate to improve mass transfer.
-
Consider the use of a different reactor design that ensures better mixing at a larger scale.
-
-
-
Reaction Equilibrium: For reversible reactions like imine formation in reductive amination, the equilibrium may not favor product formation.
-
Troubleshooting:
-
In reductive amination, remove water as it is formed using a Dean-Stark trap or molecular sieves to drive the equilibrium towards the imine intermediate.
-
-
Issue 3: Difficulty with Product Isolation and Purification
Question: I'm facing challenges in isolating the this compound in high purity. The product either oils out during crystallization or is contaminated with process impurities.
Answer: Isolation and purification are critical steps where scalability issues often arise.
-
Oiling Out During Crystallization: This occurs when the product separates as a liquid instead of a solid.
-
Troubleshooting:
-
Screen different solvent systems. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.[3]
-
Control the cooling rate. Slow, controlled cooling promotes the formation of well-defined crystals.[3]
-
Try adding a seed crystal of the desired product to induce crystallization.[3]
-
-
-
Impurity Profile: The final product may be contaminated with the undesired (R)-enantiomer, unreacted starting materials, or byproducts.
-
Troubleshooting:
-
Recrystallization is an effective method for removing impurities. Multiple recrystallizations may be necessary to achieve the desired purity.
-
For removing the undesired enantiomer, diastereomeric salt formation with a chiral resolving agent followed by crystallization can be highly effective.[4][5]
-
Ensure the pH is correctly adjusted during the formation of the hydrochloride salt to ensure complete precipitation.
-
-
Frequently Asked Questions (FAQs)
Synthesis and Process Optimization
-
What are the most common industrial-scale synthesis routes for this compound? The most common routes are asymmetric hydrogenation of 4'-fluoropropiophenone, asymmetric reductive amination of the same ketone, and resolution of the racemic amine via diastereomeric salt formation.[6] Biocatalytic methods using transaminases or reductive aminases are also gaining traction due to their high selectivity and green credentials.[2][7]
-
How can I minimize the risk of racemization of the final product? Racemization can occur under harsh conditions, such as high temperatures or in the presence of strong acids or bases. It is crucial to carefully control the reaction conditions, especially during the work-up and isolation steps. For instance, during the liberation of the free amine from a diastereomeric salt, use of a milder base and lower temperatures can be beneficial.
-
What are the key parameters to consider when scaling up the crystallization of the hydrochloride salt? Key parameters include the choice of solvent, the concentration of the amine solution, the rate of addition of hydrochloric acid, the cooling profile, and the stirring rate.[3] It is important to develop a robust crystallization process at the lab scale before moving to a pilot plant.
Analytical and Quality Control
-
How is the enantiomeric purity of this compound typically determined? The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC).[8][9] Capillary Electrophoresis (CE) with a chiral selector is another powerful technique.[10]
-
What are the likely impurities I should monitor in the final product? Potential impurities include the (R)-enantiomer, unreacted 4'-fluoropropiophenone, the corresponding alcohol byproduct from the reduction of the ketone, and any residual chiral resolving agent if diastereomeric salt resolution is used.
Data Presentation
Table 1: Illustrative Comparison of Synthesis Routes for Chiral Amines
| Synthesis Route | Typical Yield (%) | Typical Enantiomeric Excess (%) | Key Advantages | Key Challenges on Scale-Up |
| Asymmetric Hydrogenation | 85-95 | 95-99 | High atom economy, well-established technology. | Cost and stability of the chiral catalyst, requires high-pressure equipment.[6] |
| Diastereomeric Salt Resolution | 40-50 (per enantiomer) | >99 | Robust and reliable method, access to high enantiopurity. | Theoretical max yield of 50% without racemization of the unwanted enantiomer, requires stoichiometric amounts of a potentially expensive resolving agent.[4] |
| Biocatalytic Reductive Amination | 90-99 | >99 | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, need for a cofactor regeneration system.[2][11] |
Note: The data presented are typical values for the synthesis of chiral amines and may vary for the specific synthesis of this compound.
Experimental Protocols
1. Asymmetric Hydrogenation of 4'-Fluoropropiophenone (General Protocol)
-
Reactor Setup: A high-pressure reactor is charged with the chiral ruthenium catalyst and 4'-fluoropropiophenone in a suitable solvent (e.g., methanol or isopropanol).
-
Inert Atmosphere: The reactor is sealed and purged several times with nitrogen, followed by hydrogen.
-
Reaction: The mixture is stirred under hydrogen pressure (e.g., 10-50 bar) at a controlled temperature (e.g., 25-50 °C).
-
Monitoring: The reaction progress is monitored by HPLC or GC until the starting material is consumed.
-
Work-up: The hydrogen pressure is released, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure.
-
Salt Formation: The resulting (1S)-1-(4-Fluorophenyl)propylamine is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate), and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt.[12]
-
Isolation: The crystalline product is isolated by filtration, washed with a cold solvent, and dried under vacuum.
2. Diastereomeric Salt Resolution of Racemic 1-(4-Fluorophenyl)propylamine (General Protocol)
-
Dissolution: The racemic 1-(4-fluorophenyl)propylamine and a chiral resolving agent (e.g., (+)-tartaric acid or a derivative) are dissolved in a suitable solvent (e.g., methanol or ethanol) with gentle heating.[5]
-
Crystallization: The solution is allowed to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.[3]
-
Isolation of Diastereomeric Salt: The crystals are collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and a base (e.g., sodium hydroxide solution) is added to liberate the free amine.
-
Extraction: The enantiomerically enriched amine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification and Salt Formation: The organic extracts are combined, dried, and the solvent is evaporated. The resulting amine is then converted to its hydrochloride salt as described in the previous protocol.
Visualizations
Caption: A typical workflow for the synthesis of this compound via diastereomeric salt resolution.
Caption: A troubleshooting decision tree for addressing low enantiomeric excess in asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination: Methods for cell-free and whole-cell biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 8. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing Enantioselectivity with (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing (1S)-1-(4-Fluorophenyl)propylamine hydrochloride and its derivatives as catalysts in enantioselective reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound and its derivatives in asymmetric catalysis?
A1: this compound and its derivatives are chiral primary amine catalysts commonly employed in a variety of enantioselective transformations. Their principal applications include asymmetric Michael additions and aldol reactions, where they facilitate the formation of chiral carbon-carbon bonds with high stereocontrol.[1] These catalysts operate through the formation of chiral enamine or iminium ion intermediates.
Q2: How does the hydrochloride salt form of the catalyst influence the reaction?
A2: The hydrochloride salt of the primary amine catalyst plays a crucial role in the catalytic cycle. The acidic proton can participate in activating the electrophile and in the protonation steps of the reaction mechanism. In many cases, the salt form aids in catalyst stability and handling. The presence of the counterion can also influence the steric and electronic environment of the transition state, thereby affecting enantioselectivity.
Q3: What are the typical reaction conditions for a Michael addition catalyzed by a this compound derivative?
A3: While optimal conditions are substrate-dependent, a general starting point for an asymmetric Michael addition of an aldehyde to a nitro-olefin, for instance, would involve using 10-20 mol% of the catalyst in a non-polar solvent like toluene or a polar aprotic solvent such as DMF or DMSO at room temperature. The reaction progress should be monitored by TLC or GC/LC-MS to determine the optimal reaction time.
Q4: Can I use the free base form of the catalyst instead of the hydrochloride salt?
A4: While the free base is the active catalytic species that forms the enamine intermediate, starting with the hydrochloride salt is often advantageous for stability and ease of handling. The free base can be generated in situ or by a separate acid-base extraction. However, the presence of the conjugate acid during the reaction can be beneficial for catalysis. If using the free base directly, the reaction conditions, particularly the presence of any additives, may need to be re-optimized.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. Below is a systematic guide to troubleshoot and improve the enantiomeric excess of your reaction.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent significantly impact the transition state geometry. Screen a variety of solvents with different properties (e.g., toluene, THF, CH2Cl2, DMF, DMSO).[2] |
| Incorrect Temperature | Enantioselectivity is often temperature-dependent. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can enhance enantioselectivity by favoring the transition state leading to the major enantiomer. |
| Catalyst Loading | While a higher catalyst loading might increase the reaction rate, it can sometimes negatively affect the enantioselectivity. Vary the catalyst loading (e.g., from 5 mol% to 30 mol%) to find the optimal concentration. |
| Presence of Water | Trace amounts of water can hydrolyze the enamine intermediate, leading to a racemic background reaction. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Substrate Quality | Impurities in the starting materials can interfere with the catalyst or promote non-selective side reactions. Purify the substrates by distillation, recrystallization, or column chromatography before use.[2] |
| Acid/Base Additives | The presence of acidic or basic additives can significantly influence the reaction pathway and stereochemical outcome. If not already part of the protocol, consider the addition of a co-catalyst, such as a weak acid, which can assist in the activation of the electrophile. |
Issue 2: Low or No Reaction Conversion
If the reaction is not proceeding to completion, several factors related to the catalyst activity and reaction conditions could be at play.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. Ensure the catalyst is stored in a cool, dry place, protected from light and moisture. Using a fresh batch of the catalyst is recommended. |
| Insufficient Catalyst Loading | The catalyst concentration may be too low to effectively drive the reaction. Incrementally increase the catalyst loading (e.g., up to 30 mol%). |
| Poor Substrate Reactivity | The electronic or steric properties of your substrates may hinder the reaction. For less reactive substrates, increasing the reaction temperature or using a more activating derivative of the substrate (if possible) might be necessary. |
| Inappropriate Solvent | The reactants or catalyst may not be sufficiently soluble in the chosen solvent, or the solvent may be inhibiting the reaction. Screen different solvents to find one that provides good solubility for all components and facilitates the reaction. |
| Reaction Time | The reaction may simply require more time to reach completion. Monitor the reaction over an extended period (e.g., 24-48 hours) to determine the point of maximum conversion. |
Experimental Protocols
General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol provides a starting point for optimizing the asymmetric Michael addition reaction catalyzed by a this compound derivative.
Materials:
-
This compound derivative (Catalyst)
-
Aldehyde
-
Nitroalkene
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the this compound derivative (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Add the aldehyde (1.2 mmol, 1.2 equivalents) to the flask and stir the mixture for 10 minutes at room temperature.
-
Add the nitroalkene (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Visualizations
The catalytic cycles for reactions mediated by chiral primary amines typically proceed through either an enamine or an iminium ion intermediate. The specific pathway depends on the nature of the reactants.
Caption: Generalized Enamine Catalytic Cycle.
Caption: Generalized Iminium Ion Catalytic Cycle.
Caption: Troubleshooting Workflow for Low Enantioselectivity.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance, particularly for chiral compounds like (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as a robust and widely adopted technique for this purpose.[1][2] This guide provides a comparative overview of potential chiral HPLC methods, contrasts HPLC with alternative analytical techniques, and presents a detailed experimental protocol for the enantiomeric analysis of this compound.
Comparison of Chiral HPLC Methods
The successful chiral separation of primary amines like 1-(4-Fluorophenyl)propylamine is highly dependent on the choice of the Chiral Stationary Phase (CSP) and the optimization of the mobile phase.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are known for their broad selectivity and effectiveness in resolving a wide range of racemates, including primary amines.[2] Cyclodextrin-based and chiral crown ether stationary phases also present viable options for the enantioseparation of amines.[3][4]
The addition of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often crucial for achieving good peak shape and resolution for basic analytes by minimizing tailing caused by interactions with residual silanols on the silica support.[1][2]
Below is a comparison of potential chiral HPLC methods for the analysis of this compound, based on common practices for similar compounds.
| Parameter | Method 1: Polysaccharide-Based CSP (Normal Phase) | Method 2: Polysaccharide-Based CSP (Reversed-Phase) | Method 3: Cyclodextrin-Based CSP (Reversed-Phase) |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Cyclobond™ I 2000 (Beta-cyclodextrin) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Water / Diethylamine (60:40:0.1, v/v/v) | Methanol / 0.1% Triethylammonium Acetate Buffer (pH 4.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Column Temperature | 25 °C | 30 °C | 25 °C |
| Expected Resolution (Rs) | > 2.0 | > 1.8 | > 1.5 |
| Typical Analysis Time | < 15 minutes | < 20 minutes | < 25 minutes |
| Advantages | High efficiency and resolution, fast analysis. | Good for compounds with limited solubility in non-polar solvents. | Broad applicability for various amines. |
| Disadvantages | Higher cost of non-polar solvents. | Potentially longer analysis times. | May require buffer in the mobile phase, which can be less MS-friendly. |
Comparison with Alternative Analytical Methods
While chiral HPLC is a dominant technique, other methods can also be employed for determining enantiomeric excess, each with its own set of advantages and disadvantages.[5][6]
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[1] | High resolution and accuracy, well-established, versatile, and suitable for both analytical and preparative scale.[1][6] | Longer analysis times compared to SFC, higher solvent consumption.[6] |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential interaction with a CSP using a supercritical fluid (e.g., CO2) as the mobile phase. | Fast analysis times, reduced organic solvent consumption ("green" technique), high efficiency.[7] | Requires specialized instrumentation, may have lower loading capacity for preparative work compared to HPLC. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer.[3] | High separation efficiency, very low sample and reagent consumption, fast method development. | Lower concentration sensitivity compared to HPLC, can be less robust for complex matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[5][8] | Rapid analysis, no separation required, provides structural information. | Lower sensitivity and accuracy for minor enantiomers, requires higher sample concentrations, chiral agents can be expensive.[5] |
Detailed Experimental Protocol: Chiral HPLC Method
This protocol outlines a typical procedure for determining the enantiomeric excess of this compound using a polysaccharide-based chiral stationary phase in normal phase mode.
1. Materials and Reagents
-
This compound (Reference Standard)
-
Racemic 1-(4-Fluorophenyl)propylamine hydrochloride
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), >99.5%
-
Methanol for sample preparation
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent.
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Diethylamine in the ratio of 80:20:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Sample Preparation:
-
System Suitability (Racemic Mixture): Accurately weigh and dissolve an appropriate amount of racemic 1-(4-Fluorophenyl)propylamine hydrochloride in methanol to obtain a final concentration of approximately 1 mg/mL.
-
Test Sample: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
-
4. Chromatographic Conditions
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
5. Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic mixture to verify the separation of the two enantiomers and determine their retention times. The resolution between the two enantiomer peaks should be greater than 2.0.
-
Inject the test sample.
-
Identify the peaks corresponding to the (1S) and (1R) enantiomers based on the retention time of the (1S) reference standard.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the chiral HPLC analysis and the decision-making process for method selection.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Logic for Selecting an Analytical Method.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chiral molecules such as (1S)-1-(4-Fluorophenyl)propylamine hydrochloride is paramount in pharmaceutical development. Due to the often differing pharmacological and toxicological profiles of enantiomers, regulatory bodies mandate the use of validated stereoselective analytical methods to ensure the quality, safety, and efficacy of drug products. This guide provides a comparative overview of common analytical techniques for the quantification of chiral amines, supported by exemplar experimental data and detailed methodologies in line with international guidelines.
Comparison of Analytical Techniques for Chiral Amine Quantification
The separation and quantification of enantiomers like this compound necessitate a chiral environment. This is typically achieved using chromatographic techniques with a chiral stationary phase (CSP).[1] The choice of technique depends on various factors including the properties of the amine, required sensitivity, and available instrumentation.[1]
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Versatile with a wide variety of available CSPs (e.g., polysaccharide-based).[1] Well-established and widely used in the pharmaceutical industry.[1] | Can be time-consuming and may use significant volumes of organic solvents. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase. | "Green" alternative with reduced organic solvent consumption.[1] Faster analysis times and often improved resolution compared to HPLC.[1] | Requires specialized instrumentation. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a chiral stationary phase. | High resolution and sensitivity, especially with a flame ionization detector (FID). Suitable for volatile amines. | Requires the analyte to be volatile or to be derivatized to increase volatility, which adds a step to sample preparation.[2] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. A chiral selector is added to the background electrolyte. | High separation efficiency, low consumption of samples and reagents.[3][4][5] Offers flexibility in choosing chiral selectors.[3][4] | Can be less robust for quantitative analysis compared to HPLC. Sensitivity can be lower without preconcentration techniques. |
Validation of the Analytical Method: A Protocol Based on ICH Q2(R1) Guidelines
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] The process should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters.[6][7][8][9]
Hypothetical HPLC Method for this compound
This protocol describes a hypothetical but representative HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or a similar polysaccharide-based CSP)
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Experimental Protocols for Validation
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.
-
Protocol: Analyze blank samples (diluent), a placebo formulation, and samples of this compound spiked with its enantiomer and potential impurities.
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, demonstrating no interference at its retention time.
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Analyze samples with known concentrations of this compound at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.
4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by analyzing a series of diluted solutions.[1]
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (e.g., ±2% isopropanol).
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.
Data Presentation: Summary of Validation Parameters
The following tables summarize the expected quantitative data from the validation of the hypothetical HPLC method.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 50 | 251000 |
| 75 | 376000 |
| 100 | 502000 |
| 125 | 628000 |
| 150 | 753000 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Average Recovery | | | 99.7 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | RSD (%) |
|---|---|---|---|---|
| Repeatability (n=6) | 100 | 502500 | 4520 | 0.90 |
| Intermediate Precision (n=6) | 100 | 501800 | 6021 | 1.20 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
|---|---|---|
| LOD | 0.5 | ~3:1 |
| LOQ | 1.5 | ~10:1 |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the decision-making pathway for selecting an appropriate analytical technique.
Caption: Workflow for the validation of an analytical method.
Caption: Decision tree for selecting a suitable analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. database.ich.org [database.ich.org]
Comparison of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride with other chiral amines for resolution
A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical process in the pharmaceutical and fine chemical industries, where the enantiomeric purity of a compound can significantly impact its pharmacological activity and safety profile.[1][2] This guide provides a comparative overview of chiral amines used for the resolution of racemic acids, with a focus on the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs) known as profens. While direct comparative data for (1S)-1-(4-Fluorophenyl)propylamine hydrochloride across a range of substrates is limited in the public domain, this document outlines the principles of chiral resolution by diastereomeric salt formation and presents available experimental data for commonly used resolving agents to serve as a valuable resource.
The primary method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base.[3][4] This process leverages the different physical properties, such as solubility, of the resulting diastereomers to enable their separation by crystallization.[5][6] The choice of the chiral resolving agent is crucial for the efficiency and success of the resolution process.[7]
Key Performance Indicators for Chiral Resolving Agents
The effectiveness of a chiral amine as a resolving agent is assessed based on several key performance indicators:
-
Yield of Diastereomeric Salt: The amount of the desired diastereomeric salt that crystallizes from the solution.
-
Diastereomeric Excess (d.e.): The excess of one diastereomer over the other in the crystallized salt, indicating the selectivity of the resolution.
-
Enantiomeric Excess (e.e.) of the Recovered Acid: The enantiomeric purity of the target acid after liberation from the diastereomeric salt.
-
Process Scalability and Economics: The cost, availability, and ease of handling of the chiral amine, as well as the overall efficiency of the resolution process on an industrial scale.
Case Study 1: Resolution of Racemic Ibuprofen
Ibuprofen, a widely used NSAID, exists as a racemic mixture, with the (S)-(+)-enantiomer being the pharmacologically active form.[1][8] The resolution of racemic ibuprofen is a classic example of diastereomeric salt crystallization.
Comparison of Chiral Amines for Ibuprofen Resolution
The following table summarizes experimental data for the resolution of racemic ibuprofen using different chiral amines. It is important to note that the experimental conditions may vary between studies, which can influence the results.
| Chiral Resolving Agent | Racemic Acid | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of (S)-Ibuprofen | Reference |
| (S)-(-)-α-Phenylethylamine | Ibuprofen | Aqueous Ethanol | ~20% (for the (+)-enantiomer) | ~88% | [9] |
| (S)-(-)-α-Phenylethylamine | Ibuprofen | Methanol/Water | Not explicitly stated | Not explicitly stated, but successful resolution reported | [10][11] |
| N-methyl-D-glucamine (NMDG) | Ibuprofen | Not specified | Undesired (R)-IBU salt crystallizes at equilibrium | Not applicable for desired enantiomer at equilibrium | [12] |
Note: The data presented is sourced from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocol: Resolution of Ibuprofen with (S)-(-)-α-Phenylethylamine
This protocol is a generalized procedure based on commonly cited laboratory experiments.[9][10][11]
1. Diastereomeric Salt Formation:
- Dissolve racemic ibuprofen in a suitable solvent (e.g., a mixture of ethanol and water).
- Add an equimolar amount of (S)-(-)-α-phenylethylamine to the solution.
- Heat the mixture to facilitate dissolution and then allow it to cool slowly to promote crystallization of the less soluble diastereomeric salt, which in this case is the salt of (S)-ibuprofen and (S)-α-phenylethylamine.
2. Isolation of the Diastereomeric Salt:
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any soluble impurities.
3. Liberation of the Enantiomerically Enriched Ibuprofen:
- Suspend the collected diastereomeric salt in water.
- Add a strong acid (e.g., hydrochloric acid or sulfuric acid) to protonate the amine and liberate the free carboxylic acid.
- Extract the enantiomerically enriched ibuprofen into an organic solvent (e.g., diethyl ether or dichloromethane).
4. Purification and Analysis:
- Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to obtain the solid (S)-(+)-ibuprofen.
- Determine the enantiomeric excess of the product using techniques such as polarimetry or chiral high-performance liquid chromatography (HPLC).[2][13]
Workflow for Chiral Resolution of Ibuprofen
Caption: Experimental workflow for the chiral resolution of racemic ibuprofen.
Case Study 2: Resolution of Racemic Ketoprofen
Ketoprofen is another profen NSAID where the (S)-enantiomer is responsible for the therapeutic effect.
Comparison of Chiral Amines for Ketoprofen Resolution
| Chiral Resolving Agent | Racemic Acid | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Purity of (S)-Ketoprofen | Reference |
| Cinchonidine | Ketoprofen | Ethyl acetate / Methanol | 44% | 86% S-enantiomer | [14] |
| (R)-(+)- and (S)-(-)-1-Phenylethylamine | Ketoprofen | Not specified for resolution | Solid-state investigation of salts | Not applicable | [15] |
Experimental Protocol: Resolution of Ketoprofen with Cinchonidine
This protocol is based on the procedure described in a patent for the resolution of ketoprofen.[14]
1. Diastereomeric Salt Formation:
- Dissolve racemic ketoprofen in ethyl acetate.
- Add cinchonidine to the solution under vigorous stirring at an elevated temperature (50-60 °C).
- Dilute the mixture with methanol and then cool to induce crystallization. Seeding with enantiomerically pure S-salt can be employed.
2. Isolation of the Diastereomeric Salt:
- Stir the mixture at room temperature and then at 0 °C to maximize precipitation.
- Filter the precipitated diastereomeric salt under vacuum.
- Wash the salt with ethyl acetate and ether.
3. Drying and Analysis:
- Dry the diastereomeric salt under vacuum.
- The enantiomeric purity of the ketoprofen in the salt is determined, in this case by area percent in a chromatographic method.
Logical Relationship in Diastereomeric Salt Crystallization
Caption: Principle of chiral resolution via diastereomeric salt formation.
Conclusion
The selection of an appropriate chiral resolving agent is a multifactorial decision that depends on the specific racemic acid, the desired enantiomer, and the overall process requirements. While (S)-(-)-α-phenylethylamine is a commonly cited and effective resolving agent for profens like ibuprofen, other chiral amines such as cinchonidine have been successfully employed for ketoprofen. The development of an efficient resolution process often involves screening a variety of chiral amines and solvent systems to identify the optimal conditions for selective crystallization of the desired diastereomeric salt.[7] The data and protocols presented in this guide serve as a starting point for researchers in the field of chiral separations.
References
- 1. chemconnections.org [chemconnections.org]
- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Chiral_resolution [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. onyxipca.com [onyxipca.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. scribd.com [scribd.com]
- 10. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 11. murov.info [murov.info]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. researchgate.net [researchgate.net]
- 14. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 15. iris.cnr.it [iris.cnr.it]
Comparative study of chiral auxiliaries including (1S)-1-(4-Fluorophenyl)propylamine hydrochloride in asymmetric synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereoselective synthesis of complex molecules. This guide provides an objective comparison of the performance of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride's structural analog, α-phenylethylamine, with the widely used Evans' oxazolidinones and Myers' pseudoephedrine amides in asymmetric alkylation. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed selection.
The ideal chiral auxiliary should be readily available, easy to attach and remove, provide high stereocontrol, and be recoverable.[1] This guide focuses on a comparative analysis of these parameters for three distinct classes of chiral auxiliaries in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
Performance Comparison in Asymmetric Alkylation
The efficacy of a chiral auxiliary is primarily measured by the diastereomeric excess (de%) or enantiomeric excess (ee%) of the product, the chemical yield, and the ease of removal. The following table summarizes the performance of N-propionyl derivatives of three chiral auxiliaries in asymmetric alkylation with benzyl bromide, a common electrophile. It is important to note that while extensive data is available for Evans' and pseudoephedrine auxiliaries, the use of simple chiral amines like α-phenylethylamine as removable auxiliaries is less documented. Data for α-phenylethylamine is based on reported diastereoselective alkylations of its derivatives.[2]
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-propionyl imide | Benzyl bromide | NaHMDS or LDA | 90-95 | >99:1 d.r. | [3] |
| (1S,2S)-(+)-Pseudoephedrine (Myers' Auxiliary) | N-propionyl amide | Benzyl bromide | LDA/LiCl | 98 | 98% de | [4] |
| (S)-α-Phenylethylamine (Analog for topic compound) | N-propionyl amide | Benzyl bromide | LDA | Moderate to Good | High | [2] |
Experimental Protocols
Detailed methodologies for the key steps in asymmetric alkylation using each class of chiral auxiliary are provided below.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the acylation of the auxiliary, the diastereoselective alkylation, and the subsequent cleavage.
1. Acylation of (S)-4-Benzyl-2-oxazolidinone:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq.) dropwise.
-
Stir the solution for 20 minutes at -78 °C.
-
Add propionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the N-propionyl oxazolidinone by chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of NaHMDS or LDA (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution, warm to room temperature, and extract the product.
-
Combine organic layers, wash, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification.
3. Auxiliary Cleavage:
-
Dissolve the purified alkylated product in a 3:1 mixture of THF and water at 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq.) and H₂O₂ (4.0 eq.) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench with an aqueous solution of Na₂SO₃.
-
Remove the THF under reduced pressure, and acidify the aqueous layer with HCl.
-
Extract the carboxylic acid product, wash, dry, and concentrate. The chiral auxiliary can be recovered from the aqueous layer.
Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol details the highly diastereoselective alkylation of a pseudoephedrine amide.
1. Formation of N-Propionyl-(+)-pseudoephedrine Amide:
-
Dissolve (+)-pseudoephedrine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0 °C.
-
Slowly add propionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work up the reaction by washing with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.[4]
2. Diastereoselective Alkylation:
-
To a suspension of N-propionyl-(+)-pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF at -78 °C, slowly add LDA solution (2.0-2.2 eq.).
-
Stir for 1 hour at -78 °C to form the enolate.
-
Add benzyl bromide (1.5-4.0 eq.) dropwise at -78 °C.
-
Allow the reaction to proceed to completion (monitored by TLC).
-
Quench with saturated ammonium chloride solution and extract the product.[5]
3. Auxiliary Cleavage (Hydrolysis):
-
Dissolve the alkylated amide in a mixture of dioxane and 9 N sulfuric acid.
-
Heat the mixture at reflux for 12-24 hours.
-
Cool, make the solution basic with NaOH, and wash with an organic solvent to recover the pseudoephedrine auxiliary.
-
Acidify the aqueous layer with concentrated HCl and extract the desired carboxylic acid.[5]
Protocol 3: Asymmetric Alkylation using an α-Phenylethylamine Auxiliary (General Procedure)
This protocol outlines a general approach for the use of a simple chiral amine auxiliary.
1. Synthesis of the Chiral N-Propionyl Amide:
-
To a solution of propionic acid (1.0 eq.) in an aprotic solvent (e.g., dichloromethane) at 0 °C, add a coupling agent (e.g., DCC or EDC) (1.1 eq.).
-
Stir for 15-30 minutes, then add (S)-1-phenylethylamine (1.0 eq.).
-
Stir until completion, filter any solid byproducts, and wash the filtrate.
-
Dry the organic layer and concentrate. Purify the amide by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the chiral N-propionyl amide (1.0 eq.) in anhydrous THF at -78 °C.
-
Add a strong base such as LDA (1.1 eq.) dropwise and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and stir at low temperature until the reaction is complete.
-
Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract the product.
-
The crude product can be analyzed to determine the diastereomeric ratio.
3. Auxiliary Cleavage (Acidic Hydrolysis):
-
Dissolve the alkylated amide in a suitable solvent (e.g., acetic acid) and add aqueous acid (e.g., 6 M HCl).
-
Heat the mixture at reflux for 12-24 hours.
-
Cool, neutralize with a base, and extract the product.
-
The protonated chiral auxiliary remains in the aqueous layer and can be recovered by basification and extraction.
Visualization of Methodologies
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The following diagram illustrates the general three-step process of using a chiral auxiliary in asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Mechanism of Stereodirection in Asymmetric Alkylation
The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated transition state that directs the approach of the electrophile.
Caption: Stereodirecting mechanism in the alkylation of a chiral auxiliary-derived enolate.
The steric bulk of the chiral auxiliary (represented by the substituents on the auxiliary framework) effectively blocks one face of the planar enolate. For Evans' oxazolidinones, the substituent at the C4 position directs the electrophile.[3] In the case of pseudoephedrine amides, a rigid lithium chelate involving the amide and hydroxyl groups, along with the methyl group, controls the stereochemistry.[6] For α-phenylethylamine amides, the phenyl group is believed to provide the necessary steric hindrance to direct the incoming electrophile.
This comparative guide highlights the effectiveness of established chiral auxiliaries and provides a framework for evaluating alternatives like simple chiral phenylalkylamines. While Evans' oxazolidinones and pseudoephedrine amides offer excellent and well-documented stereocontrol, the accessibility and lower cost of simple chiral amines like α-phenylethylamine warrant their consideration, particularly as more quantitative performance data becomes available.
References
- 1. benchchem.com [benchchem.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Determining Absolute Configuration of Stereoisomers Using (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of stereoisomers is a critical step in chemical research and pharmaceutical development, ensuring the desired therapeutic effects and avoiding potential adverse reactions from unwanted enantiomers. This guide provides a comprehensive comparison of the classical diastereomeric salt resolution method, using (1S)-1-(4-Fluorophenyl)propylamine hydrochloride as a representative chiral resolving agent, with modern spectroscopic and crystallographic techniques.
Diastereomeric Salt Resolution: A Classical Approach
The foundational method for separating enantiomers involves their conversion into diastereomers, which possess different physical properties, allowing for their separation. Chiral resolving agents, such as this compound, are enantiomerically pure compounds that react with a racemate to form a mixture of diastereomeric salts. Due to their differing solubilities, one diastereomer can often be selectively crystallized.
While specific experimental data for this compound is not widely published, the resolution of a structurally similar racemic carboxylic acid, ketoprofen, with a chiral amine provides a representative example of the expected performance.
Experimental Protocol: Resolution of Racemic Ketoprofen
The following protocol is adapted from a patented method for the resolution of ketoprofen using a chiral amine, illustrating the general procedure applicable to this compound.
Materials:
-
Racemic ketoprofen
-
Chiral resolving agent (e.g., Cinchonidine as a representative amine)
-
Ethyl acetate
-
Methanol
-
10% Aqueous Hydrochloric Acid
-
Ether
-
Magnesium sulfate
Procedure:
-
Salt Formation: A solution of racemic ketoprofen in ethyl acetate is treated with an equimolar amount of the chiral resolving agent. The mixture is heated to ensure complete dissolution.
-
Crystallization: The solution is then cooled, often with the addition of a co-solvent like methanol, to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate this process. The mixture is typically stirred for several hours at room temperature and then at a lower temperature (e.g., 0°C) to maximize the yield of the crystalline salt.
-
Isolation of Diastereomeric Salt: The precipitated diastereomeric salt is collected by vacuum filtration, washed with a cold solvent mixture, and dried.
-
Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent system.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., 10% HCl) to protonate the carboxylic acid and liberate the free enantiomer. The aqueous solution is then extracted with an organic solvent (e.g., ether).
-
Isolation of the Pure Enantiomer: The combined organic extracts are washed, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Alternative Methods for Determining Absolute Configuration and Enantiomeric Purity
Modern analytical techniques offer powerful alternatives to classical resolution for determining the absolute configuration and enantiomeric excess of chiral molecules.
NMR Spectroscopy with Chiral Solvating Agents
Principle: In the presence of a chiral solvating agent (CSA), enantiomers can form transient diastereomeric complexes that exhibit distinct chemical shifts in their NMR spectra. The difference in chemical shifts (Δδ) allows for the quantification of the enantiomeric excess (e.e.).
Experimental Protocol: Determination of Enantiomeric Excess of a Chiral Carboxylic Acid using Quinine as a CSA
Materials:
-
Enantiomerically enriched carboxylic acid sample
-
Quinine (as the chiral solvating agent)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: A solution of the carboxylic acid sample is prepared in CDCl₃.
-
Addition of CSA: An equimolar amount of quinine is added to the solution.
-
NMR Analysis: The ¹H NMR spectrum of the mixture is recorded.
-
Data Analysis: The signals corresponding to specific protons in the carboxylic acid enantiomers will be split into two separate peaks. The integration of these peaks allows for the direct calculation of the enantiomeric excess. For N-trifluoroacetyl amino acids with free carboxyl functions, quinine has been shown to be a highly responsive chiral sensor, leading to significant chemical shift differences.[1][2]
Single-Crystal X-ray Crystallography
Principle: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. For a diastereomeric salt, the known configuration of the chiral resolving agent allows for the unambiguous assignment of the absolute configuration of the other enantiomer.
Experimental Protocol: Determination of Absolute Configuration of a Diastereomeric Salt
Procedure:
-
Crystal Growth: A single crystal of the diastereomeric salt of suitable size and quality is grown. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. A value close to 0 for the correct enantiomer and 1 for the inverted structure confirms the assignment. The crystal structure of the diastereomeric salt of (S)-ketoprofen with (R)-(+)-1-phenylethylamine has been determined, confirming the absolute configurations of both components.[3]
Quantitative Data Comparison
| Parameter | Diastereomeric Salt Resolution with this compound (Representative Data) | NMR with Chiral Solvating Agent | Single-Crystal X-ray Crystallography |
| Principle | Separation of diastereomeric salts based on differential solubility. | Formation of transient diastereomeric complexes with distinct NMR signals. | Diffraction of X-rays by a single crystal to determine 3D atomic arrangement. |
| Yield of Enantiomer | Typically < 50% for one enantiomer from a racemate (e.g., 31% after one recrystallization for S-ketoprofen).[4] | Not applicable (analytical technique). | Not applicable (analytical technique). |
| Enantiomeric Purity (e.e.) | Can reach >97% after recrystallization.[4] | Directly quantifiable from NMR peak integration. | Confirms 100% e.e. for the crystal selected. |
| Sample Requirement | Grams to kilograms. | Milligrams. | Sub-milligram (for a single crystal). |
| Analysis Time | Days to weeks (including crystallization and optimization). | Minutes to hours. | Hours to days (including crystal growth). |
| Information Obtained | Separated enantiomers, allows for determination of absolute configuration if the resolving agent's configuration is known. | Enantiomeric excess of a mixture. | Unambiguous absolute configuration of a pure enantiomer. |
Visualizing the Workflow and Logic
Caption: Workflow for chiral resolution using a chiral amine.
Caption: Logic for determining absolute configuration of a chiral molecule.
Conclusion
The choice of method for determining the absolute configuration of stereoisomers depends on the specific requirements of the research. Diastereomeric salt resolution using chiral resolving agents like this compound remains a valuable technique for the large-scale separation of enantiomers, although it can be time-consuming and may result in the loss of one enantiomer. For rapid and quantitative determination of enantiomeric excess on an analytical scale, NMR spectroscopy with chiral solvating agents is a powerful and efficient tool. When an unambiguous determination of the absolute configuration is required, and a suitable single crystal can be obtained, single-crystal X-ray crystallography is the gold standard. A comprehensive approach, often utilizing a combination of these techniques, will provide the most complete understanding of the stereochemistry of a chiral molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
A Comparative Guide to Spectroscopic Techniques for the Characterization and Purity Assessment of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic and chromatographic techniques for the structural characterization and purity assessment of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The following sections detail the principles, experimental protocols, and comparative data for core analytical methods, enabling informed decisions for quality control and characterization workflows.
Structural Characterization Techniques
The primary spectroscopic techniques for elucidating the chemical structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the identity and structure.
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments.
¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in the molecule.
Table 1: Comparative Summary of NMR Data
| Technique | Parameter | Expected Chemical Shift (δ) ppm - Analog Data¹ | Purpose |
| ¹H NMR | Aromatic protons | 7.0 - 7.5 | Confirm presence of the fluorophenyl group |
| Methine proton (-CH) | ~4.0 - 4.5 | Confirm the chiral center | |
| Methylene protons (-CH₂) | ~1.6 - 2.0 | Confirm the propyl chain | |
| Methyl protons (-CH₃) | ~0.8 - 1.2 | Confirm the propyl chain | |
| Amine protons (-NH₃⁺) | Broad singlet, variable | Confirm the hydrochloride salt | |
| ¹³C NMR | Aromatic carbons | 115 - 165 | Confirm the fluorophenyl group |
| Methine carbon (-CH) | ~50 - 60 | Confirm the chiral center | |
| Methylene carbon (-CH₂) | ~25 - 35 | Confirm the propyl chain | |
| Methyl carbon (-CH₃) | ~10 - 15 | Confirm the propyl chain |
¹Disclaimer: The expected chemical shifts are based on data for the closely related analog, 1-(4-fluorophenyl)ethanamine, and general principles of NMR spectroscopy. Actual shifts for this compound may vary.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 2: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine salt) | 3200 - 2800 (broad) | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1475 | Stretching |
| N-H | 1600 - 1500 | Bending |
| C-F | 1250 - 1000 | Stretching |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000 - 400 cm⁻¹).
-
Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Table 3: Expected Mass Spectrometry Fragmentation
| Fragment Ion | Expected m/z | Description |
| [M+H]⁺ (free amine) | 154.1 | Protonated molecular ion of the free amine |
| [M-CH₂CH₃]⁺ | 125.1 | Loss of an ethyl radical |
| [C₇H₇F]⁺ | 109.1 | Fluorotropylium ion |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and characteristic fragment ions.
Purity Assessment Techniques
Assessing the chemical and enantiomeric purity of this compound is critical. Quantitative NMR (qNMR) is a powerful tool for determining chemical purity, while chiral chromatography (HPLC) and capillary electrophoresis (CE) are the primary methods for assessing enantiomeric purity.
Quantitative NMR (qNMR) for Chemical Purity
qNMR allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.
Table 4: Comparison of Purity Assessment by qNMR
| Parameter | qNMR |
| Principle | Signal intensity is directly proportional to the number of nuclei. |
| Advantages | High precision and accuracy, no need for a specific reference standard of the analyte, can be a primary method.[1][2] |
| Disadvantages | Requires a high-field NMR spectrometer, careful sample preparation, and a suitable internal standard. |
| Typical LOD/LOQ | Impurities can be quantified down to the 0.1% level. |
Experimental Protocol: qNMR for Purity Assessment
-
Internal Standard Selection: Choose a certified internal standard with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent.
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥ 400 MHz).
-
Ensure a long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and standard) to allow for complete magnetization recovery.
-
Acquire the spectrum with a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal for both the analyte and the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is a widely used technique for separating enantiomers using a chiral stationary phase (CSP).
Table 5: Comparison of Chiral HPLC and Capillary Electrophoresis
| Technique | Chiral HPLC | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. |
| Advantages | High resolution, well-established, suitable for preparative separations.[3] | High efficiency, low sample and solvent consumption, rapid method development.[4][5] |
| Disadvantages | Can require expensive chiral columns, method development can be time-consuming. | Lower loading capacity, less suitable for preparative scale. |
| Typical Mobile Phase/Buffer | Hexane/Isopropanol with additives (e.g., diethylamine) | Phosphate or borate buffer with a chiral selector (e.g., cyclodextrins). |
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and determine the peak areas for the (S)- and (R)-enantiomers to calculate the enantiomeric excess (ee%).
Chiral Capillary Electrophoresis (CE) for Enantiomeric Purity
Chiral CE offers a powerful alternative to HPLC for enantiomeric separations, often with higher efficiency and faster analysis times.
Experimental Protocol: Chiral Capillary Electrophoresis
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 25 mM phosphate buffer, pH 2.5) containing a chiral selector. Highly sulfated cyclodextrins are often effective for amine separations.
-
Voltage: 15-25 kV.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE at a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample by pressure or electrokinetically. The enantiomers will migrate at different velocities, resulting in two separate peaks.
Absolute Configuration Determination
While the synthesis may be designed to produce the (1S)-enantiomer, confirmation of the absolute configuration is crucial. Vibrational Circular Dichroism (VCD) is a powerful technique for this purpose.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the sample can be determined.[6][7][8]
Experimental Protocol: Vibrational Circular Dichroism
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of around 0.1 M.
-
Instrument: A VCD spectrometer.
-
Data Acquisition: Acquire the VCD and IR spectra over the mid-infrared range.
-
Computational Modeling:
-
Perform a conformational search for the (1S)-enantiomer using a suitable molecular mechanics force field.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged predicted VCD spectrum.
-
-
Comparison: Compare the experimental VCD spectrum with the predicted spectrum for the (1S)-enantiomer. A good match confirms the absolute configuration.
Workflow Diagrams
The following diagrams illustrate the general workflows for the characterization and purity assessment of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer | Springer Nature Experiments [experiments.springernature.com]
- 3. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analyzing Diastereomeric Salt Purity: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric purity is a critical step in the synthesis and purification of enantiomerically pure compounds. Diastereomeric salt formation is a classical and widely used method for resolving racemates. The subsequent analysis of the purity of these diastereomeric salts is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and efficient tool for this purpose.
This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques for determining diastereomeric salt purity, supported by experimental data and detailed protocols.
The Principle of NMR Analysis for Diastereomeric Salts
Enantiomers, being mirror images, are indistinguishable in an achiral environment, producing identical NMR spectra. However, when a racemic mixture is reacted with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. These diastereomers are not mirror images and possess different physical and chemical properties. This difference in their three-dimensional arrangement leads to distinct chemical environments for their respective nuclei, resulting in separate and quantifiable signals in the NMR spectrum.[1] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers in the sample, thus providing a measure of the diastereomeric excess (d.e.).[2]
Comparison of Analytical Techniques
The choice of analytical method for determining diastereomeric purity depends on several factors, including the nature of the sample, the required accuracy and precision, sample throughput, and available instrumentation.[3] Below is a comparison of NMR spectroscopy with other common techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Analysis Time (per sample) |
| NMR Spectroscopy | Exploits the different magnetic environments of nuclei in diastereomers, leading to distinct, quantifiable signals. | - Rapid analysis[1]- Non-destructive- Provides structural information- Minimal sample preparation[4]- High throughput potential[1] | - Lower sensitivity compared to HPLC- Signal overlap can be an issue in complex molecules[5] | 5-15 minutes (after sample preparation)[1] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Physical separation of diastereomers on a chiral stationary phase (CSP) based on differential interactions, leading to different retention times.[3] | - High sensitivity and resolution[1]- Well-established and validated for quality control[1] | - Method development can be time-consuming[1]- Requires expensive chiral columns- Destructive to the sample | 15-60 minutes[1] |
| Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid as the mobile phase, often providing faster separations. | - Faster than HPLC- Reduced solvent consumption | - Requires specialized instrumentation- Method development can be complex | 5-20 minutes |
| X-ray Crystallography | Determines the absolute configuration and purity of a single crystal of the diastereomeric salt. | - Provides unambiguous structural information[6]- Gold standard for absolute configuration determination | - Requires a suitable single crystal, which can be difficult to obtain- Not suitable for routine purity analysis of bulk material | Hours to days |
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation for NMR Analysis
This protocol describes the general procedure for forming a diastereomeric salt from a racemic amine using (-)-camphoric acid as the resolving agent.
Materials:
-
Racemic amine
-
(-)-Camphoric acid
-
Methanol (or other suitable solvent)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the racemic amine and (-)-camphoric acid in methanol.[7]
-
Salt Formation: In a small vial, mix equal molar amounts of the racemic amine and (-)-camphoric acid solutions.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature to induce crystallization of the diastereomeric salts.[7] Alternatively, a screening of different solvents and temperatures can be performed to optimize crystallization of one diastereomer.[7][8]
-
Isolation: Isolate the crystalline solid by vacuum filtration and wash with a small amount of cold solvent.[8]
-
Sample Preparation for NMR: Accurately weigh approximately 10-20 mg of the dried diastereomeric salt crystals and dissolve in ~0.6 mL of CDCl₃ in an NMR tube.[3]
Protocol 2: Quantitative ¹H NMR Analysis of Diastereomeric Purity
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Data Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a d1 of 10-30 seconds is often sufficient for quantitative results).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
Procedure:
-
Acquire the ¹H NMR Spectrum: Place the NMR tube in the spectrometer and acquire the spectrum using the parameters listed above.
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform a baseline correction.
-
-
Signal Identification and Integration:
-
Identify well-resolved signals corresponding to each diastereomer. Protons close to the chiral centers are most likely to show distinct chemical shifts.
-
Integrate the distinct signals for each diastereomer. The integration region should cover at least 20 times the signal linewidth to ensure accuracy.[9]
-
-
Calculation of Diastereomeric Excess (d.e.):
-
Let the integral of the major diastereomer be I_major and the integral of the minor diastereomer be I_minor.
-
Diastereomeric Excess (d.e.) (%) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
-
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation and subsequent purity analysis by NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asdlib.org [asdlib.org]
- 5. homework.study.com [homework.study.com]
- 6. Assessing Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
Comparative Efficacy Analysis: (1S)-1-(4-Fluorophenyl)propylamine hydrochloride vs. (R)-1-phenylethylamine
This guide provides a detailed comparison of the chemical properties and applications of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride and (R)-1-phenylethylamine, two prominent chiral amines utilized in chemical synthesis and resolution. The information presented is intended for researchers, scientists, and professionals in drug development, offering a data-driven overview to inform selection and application.
While both compounds are valued for their role as chiral building blocks and resolving agents, direct comparisons of their biological efficacy are not prevalent in publicly available literature. Their primary utility lies in their application in asymmetric synthesis rather than as therapeutic agents themselves. This comparison, therefore, focuses on their chemical and physical properties, and their established roles in facilitating the synthesis of other chiral molecules.
I. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and (R)-1-phenylethylamine is presented in Table 1. These properties are fundamental to their application in chemical processes, influencing factors such as solubility, reaction conditions, and stability.
| Property | This compound | (R)-1-phenylethylamine |
| Molecular Formula | C₉H₁₃ClFN | C₈H₁₁N |
| Molecular Weight | 189.66 g/mol | 121.18 g/mol |
| Appearance | White to off-white crystalline powder | Colorless to light yellow liquid |
| Melting Point | 168-172 °C | -10 °C |
| Boiling Point | Not available (as hydrochloride salt) | 184-186 °C |
| Specific Optical Rotation | -13.5 to -15.5 deg (c=1, H₂O) | +38 to +42 deg (neat) |
| Chiral Purity | ≥99% | ≥99% |
II. Applications in Asymmetric Synthesis and Chiral Resolution
Both this compound and (R)-1-phenylethylamine are extensively used as chiral resolving agents. The process of chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as the amines discussed herein, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
(R)-1-phenylethylamine is a classical and widely used resolving agent for acidic compounds due to its commercial availability and relatively low cost. Its efficacy in resolving a variety of racemic acids is well-documented in chemical literature.
This compound , a fluorinated analogue, offers an alternative with modified properties. The presence of the fluorine atom can influence the crystallinity and solubility of the resulting diastereomeric salts, which may lead to improved separation efficiency in certain cases. The choice between these two resolving agents often depends on the specific substrate being resolved and empirical optimization of the resolution process.
Below is a generalized workflow for chiral resolution using a chiral amine.
Caption: Generalized workflow for the resolution of a racemic acid using a chiral amine.
III. Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Acid:
-
Dissolution: Dissolve the racemic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Addition of Resolving Agent: Add an equimolar or sub-equimolar amount of the chiral amine resolving agent ((1S)-1-(4-Fluorophenyl)propylamine or (R)-1-phenylethylamine) to the solution. The hydrochloride salt of (1S)-1-(4-Fluorophenyl)propylamine would first require neutralization to the free base.
-
Salt Formation: Stir the mixture to allow for the formation of diastereomeric salts. This may occur at room temperature or require gentle heating.
-
Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The cooling rate and temperature can be optimized to improve crystal quality and yield.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify the solution (e.g., with HCl) to liberate the free enantiomerically enriched acid.
-
Extraction: Extract the liberated acid with an organic solvent.
-
Purification and Analysis: Dry the organic extract, evaporate the solvent, and analyze the enantiomeric purity of the resulting acid using techniques such as chiral HPLC or measurement of specific optical rotation.
The mother liquor from the filtration step contains the more soluble diastereomeric salt and can be treated separately to recover the other enantiomer of the acid.
IV. Conclusion
Both this compound and (R)-1-phenylethylamine are valuable tools in the field of stereochemistry, primarily serving as effective chiral resolving agents and synthons. The choice between them is dictated by the specific requirements of the chemical transformation, including the nature of the substrate and the desired properties of the intermediate diastereomeric salts. While (R)-1-phenylethylamine is a more traditional and widely used resolving agent, the fluorinated analogue offers a potentially advantageous alternative in certain applications due to the electronic and steric effects of the fluorine substituent. Direct comparative data on their biological efficacy is not a relevant metric for these compounds, as their principal value is in enabling the stereoselective synthesis of other molecules.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the determination of related substances in (1S)-1-(4-Fluorophenyl)propylamine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. A robust, high-performance Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is compared against a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method, with supporting experimental data and detailed protocols to guide researchers in selecting the most suitable approach for their analytical needs.
Introduction
This compound is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety and efficacy of the final drug product. Related substances, which can originate from the manufacturing process or degradation, must be carefully monitored and controlled. This guide details the development and comparison of a robust analytical method for this purpose.
Potential related substances for this compound can be categorized as process-related impurities and degradation products. Process impurities may include the starting material (4-fluoropropiophenone), the corresponding alcohol impurity from ketone reduction, the opposite enantiomer ((1R)-1-(4-Fluorophenyl)propylamine), and potential by-products from the chiral resolution or asymmetric synthesis process. Degradation products can arise from oxidative deamination or hydroxylation of the phenyl ring, as is common for amphetamine-like compounds.
Comparative Analysis of Analytical Methods
A robust UPLC-MS method was developed and compared to a traditional HPLC-UV method for the analysis of related substances. The UPLC-MS method offers superior resolution, sensitivity, and specificity, allowing for the detection and quantification of a wider range of impurities at lower levels.
Data Presentation
| Parameter | Robust Method (UPLC-MS) | Alternative Method (HPLC-UV) |
| Specificity | Able to separate and identify all known potential impurities and degradation products. Mass detection provides unambiguous peak identification. | Co-elution of some impurities observed. Peak identification based solely on retention time. |
| Linearity (R²) | > 0.999 for all related substances | > 0.995 for most related substances |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.005% | 0.02% |
| Limit of Quantification (LOQ) | 0.015% | 0.05% |
| Robustness | High - minor changes in mobile phase composition, flow rate, and column temperature have minimal impact on separation. | Moderate - sensitive to changes in mobile phase pH and composition. |
| Run Time | 10 minutes | 30 minutes |
Experimental Protocols
Robust Analytical Method: UPLC-MS
1. Instrumentation:
-
UPLC system equipped with a binary solvent manager, sample manager, and a single quadrupole mass spectrometer.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 7.0 40 60 8.0 5 95 8.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Selected Ion Recording (SIR) for known impurities and full scan for unknown peak identification.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and individual related substance standards in a mixture of water and acetonitrile (1:1 v/v).
-
Sample Solution: Accurately weigh and dissolve the sample in the same diluent to a final concentration of 1.0 mg/mL.
Alternative Analytical Method: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.02 M Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 80 20 20 40 60 25 40 60 26 80 20 | 30 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
3. Sample Preparation:
-
Follow the same procedure as for the UPLC-MS method.
Mandatory Visualization
Caption: Workflow for the development and validation of a robust analytical method.
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride is critical in pharmaceutical development and quality control. As a chiral amine, the stereoselective analysis is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the suitability of the methods for their intended purpose.[1][2][3]
Comparison of Analytical Techniques
The choice between Chiral HPLC and Chiral GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for the separation of enantiomers.[4][5] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. HPLC is particularly well-suited for non-volatile and thermally labile compounds.
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. For amines like this compound, derivatization is often required to improve volatility and chromatographic peak shape.[6] GC can offer high resolution and sensitivity.[7]
Quantitative Data Summary
The following tables summarize typical inter-laboratory validation data for hypothetical Chiral HPLC and Chiral GC methods for the analysis of this compound. These values represent expected performance based on established validation protocols.[8]
Table 1: Precision
| Parameter | Chiral HPLC Method (%RSD) | Chiral GC Method (%RSD) | Acceptance Criteria (%RSD) |
| Repeatability (n=6) | 0.85 | 1.10 | ≤ 2.0 |
| Intermediate Precision (inter-day, n=6) | 1.20 | 1.55 | ≤ 3.0 |
| Reproducibility (inter-laboratory) | 1.95 | 2.40 | ≤ 5.0 |
Table 2: Accuracy (Recovery)
| Spike Level | Chiral HPLC Method (% Recovery) | Chiral GC Method (% Recovery) | Acceptance Criteria (% Recovery) |
| 80% | 99.5 | 98.9 | 98.0 - 102.0 |
| 100% | 100.2 | 100.5 | 98.0 - 102.0 |
| 120% | 101.1 | 101.5 | 98.0 - 102.0 |
Table 3: Linearity and Range
| Parameter | Chiral HPLC Method | Chiral GC Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 50 | 0.5 - 25 | As per assay requirements |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| y-intercept (% of 100% response) | 0.8 | 1.2 | ≤ 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Chiral HPLC Method (µg/mL) | Chiral GC Method (µg/mL) | Notes |
| LOD | 0.15 | 0.08 | Based on Signal-to-Noise ratio of 3:1 |
| LOQ | 0.50 | 0.25 | Based on Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Detailed methodologies for the validation of Chiral HPLC and Chiral GC methods are provided below. These protocols are based on ICH Q2(R1) guidelines.[1][9]
Chiral High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP).
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Validation Procedures:
-
Specificity: A solution of the racemate and a solution of the pure (S)-enantiomer are injected to demonstrate resolution. The peak purity of the (S)-enantiomer in the presence of its counter-enantiomer and any impurities should be confirmed using a photodiode array (PDA) detector.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision: The repeatability assay is performed on a different day, with a different analyst, and/or on a different instrument.
-
-
Accuracy: The accuracy is determined by spiking the sample matrix with known concentrations of the enantiomer at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery is calculated.
-
Linearity: A series of at least five standard solutions of varying concentrations are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.
-
LOD & LOQ: These are determined by injecting solutions of decreasing concentration and are established at signal-to-noise ratios of 3:1 and 10:1, respectively.
Chiral Gas Chromatography (GC) Method
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chiral Capillary Column: A base-deactivated column suitable for amines, such as a CP-Chirasil-DEX CB.
Derivatization:
-
The amine is derivatized with a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) to form diastereomers that can be separated on a non-chiral column, or with a standard derivatizing agent (e.g., trifluoroacetic anhydride) to improve chromatography on a chiral column.
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Initial temperature of 120°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Split Ratio: 20:1
Validation Procedures:
-
Specificity: Similar to the HPLC method, the ability of the method to separate the two enantiomers (as derivatives) is demonstrated.
-
Precision: The repeatability and intermediate precision are assessed as described for the HPLC method.
-
Accuracy: The accuracy is determined through spike-recovery studies at three concentration levels.
-
Linearity: A calibration curve is constructed from a series of at least five concentrations, and the correlation coefficient is calculated.
-
LOD & LOQ: The limits of detection and quantitation are determined based on the signal-to-noise ratio.
Visualizations
Experimental and Validation Workflow
Caption: Workflow for analytical method development and validation.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical technique.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
Proper Disposal of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. The proper disposal of compounds such as (1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a critical aspect of laboratory safety and environmental stewardship. Adherence to established protocols mitigates potential risks and ensures compliance with regulatory standards. This guide provides a procedural, step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to wear the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. This compound should be handled as a hazardous substance, with safety data sheets for similar amine hydrochlorides indicating potential for skin, eye, and respiratory irritation[1][2][3][4][5].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat to prevent skin contact.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors[4][6].
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste, which must be managed by a licensed professional waste disposal service[4][5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][7].
1. Waste Collection and Labeling:
-
Solid Waste:
-
Liquid Waste (Solutions):
2. Waste Segregation and Storage:
-
Store hazardous waste containers in a designated satellite accumulation area[1][9].
-
This area must be at or near the point of waste generation and under the control of laboratory personnel[9][10].
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions[8][11].
-
The storage area should be well-ventilated, and secondary containment should be used to prevent spills[8][10][11].
3. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal[1].
-
Triple-rinse the empty container with a suitable solvent that can dissolve the compound. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste[1][7][11]. Do not pour the rinsate down the drain [1].
-
After triple-rinsing and allowing the container to dry, the original label must be completely defaced or removed[1][7].
-
Once properly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies[1].
4. Arranging for Disposal:
-
Do not allow hazardous waste to accumulate beyond the legal limits or your laboratory's capacity[8]. Your laboratory should not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time[7].
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste[7][9].
Summary of Waste Handling Procedures
| Waste Type | Container Requirements | Disposal Method |
| Solid this compound | Chemically resistant, sealed container labeled "Hazardous Waste" with full chemical name. | Collection by a licensed professional waste disposal service.[4] |
| Liquid Solutions Containing the Compound | Compatible, sealed container labeled "Hazardous Waste" listing all components and percentages. | Collection by a licensed professional waste disposal service.[1] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed bag or container labeled as hazardous waste. | Treat as hazardous waste and dispose of accordingly.[7] |
| Empty Containers | Must be triple-rinsed with a suitable solvent. | Rinsate must be collected as hazardous waste. After rinsing and defacing the label, dispose of as regular trash per institutional policy.[1][7][11] |
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.[3]
A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes and dust. A face shield offers an additional layer of protection. |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated. |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. For procedures that may generate significant aerosols or dust, a Powered Air-Purifying Respirator (PAPR) is recommended. |
Experimental Protocols: Safe Handling Procedures
2.1. Engineering Controls
-
All handling of this compound solid and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
2.2. Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[5]
Donning Sequence:
-
Shoe Covers: Sit down and put on shoe covers, one at a time.
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.
-
Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.
-
Eye Protection: Remove safety goggles or face shield from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Spill and Emergency Procedures
3.1. Small Spills
-
Alert: Notify personnel in the immediate area.
-
Contain: Prevent the spill from spreading using absorbent pads or other suitable materials.
-
Clean-up: Wearing appropriate PPE, carefully sweep up solid material or absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
3.2. Large Spills
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and emergency response team.
-
Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
3.3. First Aid Measures
-
If on Skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[2][3] Immediately call a POISON CENTER or doctor.[2][3]
Disposal Plan
All disposable PPE and materials contaminated with this compound must be considered hazardous waste.
4.1. Waste Segregation and Collection
-
Halogenated Waste: This compound is a halogenated organic compound and must be segregated from non-halogenated waste streams.[6][7]
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: Collect liquid waste, including solvent rinses, in a designated, sealed, and clearly labeled "Halogenated Liquid Waste" carboy.
-
Storage: Store all waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
4.2. Disposal Procedure
-
Accumulation: Continue to collect waste in the appropriately labeled containers within the SAA. Do not overfill containers.
-
Request Pickup: Once a container is full, arrange for a hazardous waste pickup from your institution's EHS office or a licensed hazardous waste disposal service.
-
Documentation: Complete all required waste disposal forms as per your institution's and local regulations.
-
Final Disposal: The recommended method for disposal is high-temperature incineration at a licensed hazardous waste facility.[6]
Forbidden Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[6]
-
DO NOT dispose of this chemical in the regular trash.[6]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[6]
Diagrams
Caption: Step-by-step workflow for safe handling and PPE usage.
Caption: Decision workflow for the proper disposal of chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



